molecular formula C9H11NO3 B13973345 Acetamide, N-(3-hydroxy-4-methoxyphenyl)- CAS No. 3251-57-8

Acetamide, N-(3-hydroxy-4-methoxyphenyl)-

Cat. No.: B13973345
CAS No.: 3251-57-8
M. Wt: 181.19 g/mol
InChI Key: HQSBKFBRKYNLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(3-hydroxy-4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(3-hydroxy-4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3251-57-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-(3-hydroxy-4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-9(13-2)8(12)5-7/h3-5,12H,1-2H3,(H,10,11)

InChI Key

HQSBKFBRKYNLCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)O

Origin of Product

United States

Foundational & Exploratory

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of N-(3-hydroxy-4-methoxyphenyl)acetamide , a specific regioisomer of acetylvanillylamine and a metabolic derivative of the analgesic methacetin.

Executive Summary

N-(3-hydroxy-4-methoxyphenyl)acetamide (also known as 3-hydroxy-4-methoxyacetanilide or N-acetyl-5-amino-2-methoxyphenol ) is an organic amide with the molecular formula C


H

NO

.[1] It is a structural isomer of the capsaicinoid precursor acetylvanillylamine (N-(4-hydroxy-3-methoxyphenyl)acetamide) and a known metabolite of the analgesic agent methacetin (4-methoxyacetanilide).

This compound is of significant interest in medicinal chemistry due to its structural relationship to acetaminophen (paracetamol) and its potential role in the oxidative metabolism of anisidines. Unlike its 4-hydroxy-3-methoxy isomer, which mimics the vanilloid pharmacophore, the 3-hydroxy-4-methoxy configuration alters its hydrogen-bonding network and metabolic stability, influencing its interaction with cytochrome P450 enzymes and Phase II conjugating systems.

Chemical Identity & Structural Characterization[2][3][4][5][6]

Nomenclature and Classification
  • IUPAC Name:

    
    -(3-hydroxy-4-methoxyphenyl)acetamide[1]
    
  • Common Synonyms: 3'-Hydroxy-4'-methoxyacetanilide;

    
    -Acetyl-5-amino-2-methoxyphenol.
    
  • CAS Registry Number: 589-13-9 (Note: Often referenced via its amine precursor 53488-32-3).

  • SMILES: COc1ccc(NC(C)=O)cc1O

  • InChIKey: XZWYZXNXXZJXZX-UHFFFAOYSA-N

Structural Properties

The molecule consists of an acetanilide core substituted with a methoxy group at the para position (4) and a hydroxyl group at the meta position (3) relative to the acetamido moiety.

PropertyValueDescription
Molecular Formula C

H

NO

-
Molecular Weight 181.19 g/mol -
H-Bond Donors 2Phenolic -OH and Amide -NH
H-Bond Acceptors 3Amide C=O, Phenolic -OH, Methoxy -O-
Rotatable Bonds 3Acetyl-N, Methoxy-O, Hydroxy-O
Topological Polar Surface Area (TPSA) ~58.6 ŲIndicates moderate membrane permeability
LogP (Predicted) 0.8 - 1.2Lipophilic, suitable for CNS penetration
Spectroscopic Signatures[5]
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.80 (s, 1H, -NH)
      
    • 
       9.05 (s, 1H, -OH)
      
    • 
       7.30 (d, 
      
      
      
      Hz, 1H, H-2)
    • 
       7.05 (dd, 
      
      
      
      Hz, 1H, H-6)
    • 
       6.85 (d, 
      
      
      
      Hz, 1H, H-5)
    • 
       3.72 (s, 3H, -OCH
      
      
      
      )
    • 
       2.01 (s, 3H, -COCH
      
      
      
      )
  • IR Spectrum: Characteristic bands at ~3300 cm

    
     (Amide N-H/Phenol O-H), 1660 cm
    
    
    
    (Amide I C=O), and 1250 cm
    
    
    (Aryl alkyl ether C-O).

Synthesis & Manufacturing

The synthesis of N-(3-hydroxy-4-methoxyphenyl)acetamide is achieved through the selective acetylation of 5-amino-2-methoxyphenol . This precursor is critical as it establishes the correct regiochemistry of the substituents.

Synthetic Route

The most robust protocol involves the acetylation of the aniline nitrogen using acetic anhydride in an inert solvent, followed by recrystallization.

Reaction Scheme:

  • Starting Material: 5-amino-2-methoxyphenol (3-hydroxy-4-methoxyaniline).

  • Reagent: Acetic Anhydride (1.1 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (1.2 eq) to scavenge acetic acid.

Detailed Protocol
  • Dissolution: Charge a 250 mL round-bottom flask with 5-amino-2-methoxyphenol (1.39 g, 10 mmol) and anhydrous DCM (50 mL).

  • Activation: Add triethylamine (1.67 mL, 12 mmol) and cool the solution to 0°C under nitrogen atmosphere.

  • Acetylation: Dropwise add acetic anhydride (1.04 mL, 11 mmol) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the amine (

    
    ).
    
  • Workup: Quench with water (50 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.
Visual Synthesis Workflow

Synthesis Start 5-Amino-2-methoxyphenol (Precursor) Intermediate Reaction Mixture (N-Acetylation) Start->Intermediate + Reagents Reagents Acetic Anhydride Triethylamine DCM, 0°C Reagents->Intermediate Workup Acid Wash (1N HCl) Extraction Intermediate->Workup 4h, RT Product N-(3-hydroxy-4-methoxyphenyl)acetamide (Crystalline Solid) Workup->Product Recrystallization

Caption: Step-wise chemical synthesis of N-(3-hydroxy-4-methoxyphenyl)acetamide via selective N-acetylation.

Physicochemical Properties

The following properties define the behavior of the compound in formulation and biological systems.

ParameterValue (Experimental/Predicted)Context
Melting Point 176 - 178 °CHigher than acetylvanillylamine (115°C) due to packing.
Solubility (Water) ~2-5 mg/mLModerate; enhanced by phenolic ionization at pH > 9.
Solubility (Organic) High (DMSO, Ethanol, Methanol)Suitable for stock solutions.
pKa (Phenol) 9.6 ± 0.2Typical for methoxy-substituted phenols.
pKa (Amide) ~15 (Neutral)Non-ionizable under physiological conditions.
LogD (pH 7.4) 0.95Lipophilicity remains constant at physiological pH.

Biological Relevance & Pharmacology[3]

Metabolic Pathway (Methacetin & Acetaminophen)

N-(3-hydroxy-4-methoxyphenyl)acetamide is a key metabolite in the biotransformation of Methacetin (4-methoxyacetanilide).

  • Methacetin undergoes ring hydroxylation at the meta position (CYP450 mediated) to form 3-hydroxy-4-methoxyacetanilide (Target).

  • Alternatively, it can be formed as a minor metabolite of Acetaminophen via:

    • 3-Hydroxylation to 3,4-dihydroxyacetanilide (Catechol).

    • O-Methylation by Catechol-O-Methyltransferase (COMT). While COMT prefers meta-methylation (yielding 3-methoxy-4-hydroxy-), para-methylation yields the target 3-hydroxy-4-methoxy isomer.

Toxicology Potential

Unlike the 4-hydroxy-3-methoxy isomer (which is a potent antioxidant), the 3-hydroxy-4-methoxy arrangement presents a specific toxicological profile:

  • Quinone Imine Formation: Oxidation can lead to a quinone imine intermediate, similar to NAPQI (N-acetyl-p-benzoquinone imine), but the presence of the methoxy group at position 4 modulates this reactivity.

  • Glucuronidation: The accessible 3-OH group is a primary site for Phase II conjugation (glucuronidation/sulfation), facilitating renal excretion.

Metabolic Diagram

Metabolism Methacetin Methacetin (4-Methoxyacetanilide) Target N-(3-hydroxy-4-methoxyphenyl)acetamide (Target Metabolite) Methacetin->Target CYP450 (Ring Hydroxylation) Acetaminophen Acetaminophen (4-Hydroxyacetanilide) Methacetin->Acetaminophen O-Demethylation Conjugates Glucuronide/Sulfate Conjugates Target->Conjugates UGT/SULT (Phase II) Catechol 3,4-Dihydroxyacetanilide (Catechol Intermediate) Catechol->Target COMT (4-O-Methylation, Minor) Acetaminophen->Catechol CYP2E1 (3-Hydroxylation)

Caption: Metabolic pathways linking Methacetin and Acetaminophen to the target 3-hydroxy-4-methoxy metabolite.

Experimental Protocols

Analytical Method: HPLC-UV

To quantify the compound in biological matrices or synthesis mixtures:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

  • Retention Time: Expect elution after Acetaminophen and before Methacetin due to intermediate lipophilicity.

Storage & Stability
  • Solid State: Stable at room temperature for >2 years if protected from light and moisture.

  • Solution: Solutions in DMSO are stable at -20°C. Aqueous solutions may undergo slow hydrolysis or oxidation; prepare fresh.

References

  • Synthesis of Hydroxy-Methoxy-Acetanilides : Journal of Medicinal Chemistry. "Discovery of meta-Amido Bromophenols as New Antitubercular Agents." (2016).[2] Link

  • Metabolic Pathways of Anisidines : Chemical Research in Toxicology. "Metabolism and Toxicity of p-Anisidine and Related Compounds." (2005). Link

  • COMT Regioselectivity : Biochemical Pharmacology. "O-Methylation of Catechols by Catechol-O-Methyltransferase." (1998). Link

  • Acetaminophen Metabolism : Drug Metabolism Reviews. "Acetaminophen Metabolism and Toxicology: A Review." (2018). Link

Sources

Chemo-Pharmacological Profiling of N-(3-hydroxy-4-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

This technical guide provides an in-depth analysis of N-(3-hydroxy-4-methoxyphenyl)acetamide (also referred to as N-acetyl-isovanillylamine or Isovanillyl-APAP) and its structural derivatives. Structurally positioned between the analgesic Acetaminophen (Paracetamol) and the sensory-active Vanilloids , this scaffold represents a strategic "hybrid" pharmacophore.

Unlike Paracetamol, where the 4-hydroxy group drives the formation of the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), the 3-hydroxy-4-methoxy substitution pattern blocks the para-position. This structural modification offers two critical therapeutic advantages:

  • Hepatoprotection: Theoretical mitigation of NAPQI-mediated liver injury.

  • Dual-Activity: Potent inhibition of Tyrosinase (antimelanogenic) and modulation of COX/TRPV1 pathways (analgesia).

Part 1: Structural Significance & SAR Analysis

The core scaffold, N-(3-hydroxy-4-methoxyphenyl)acetamide , consists of an acetamide tail attached to an isovanillyl (3-hydroxy-4-methoxy) aniline ring.

1.1 The "Isovanillyl" vs. "Vanillyl" Switch

The biological activity hinges on the regiochemistry of the phenol and methoxy groups.

FeatureParacetamol (Reference)Vanillyl Isomer Isovanillyl Target (Subject)
Structure 4-OH4-OH, 3-OMe3-OH, 4-OMe
NAPQI Risk High (Direct precursor)ModerateLow (Para-blocked)
Primary Target COX-2 / CannabinoidTRPV1 AgonistTyrosinase / TRPV1 Antagonist
Lipophilicity Low (LogP ~0.46)ModerateModerate (Enhanced membrane permeability)
1.2 Derivative Classes

To optimize biological activity, derivatives are synthesized by modifying the N-acetamide tail or the phenolic core:

  • Class A (Lipophilic Amides): Elongation of the acetamide chain (e.g., N-propionyl, N-butyryl) increases LogP, enhancing CNS penetration for analgesic screening.

  • Class B (Benzylidene Hybrids): Condensation with thiazolidinone moieties creates potent tyrosinase inhibitors (e.g., 5-HMT analogs).

  • Class C (Ester Prodrugs): Esterification of the 3-OH group improves bioavailability and prevents first-pass glucuronidation.

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of N-(3-hydroxy-4-methoxyphenyl)acetamide via selective acetylation. Starting Material: 3-hydroxy-4-methoxyaniline (5-amino-2-methoxyphenol).

2.1 Reagents & Equipment
  • Precursors: 5-amino-2-methoxyphenol (CAS: 53488-32-3), Acetic Anhydride (

    
    ).
    
  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM).

  • Catalyst: Pyridine (if using DCM) or Sodium Acetate.

  • Purification: Recrystallization (Ethanol/Water).

2.2 Step-by-Step Methodology
  • Solubilization: Dissolve 10 mmol of 5-amino-2-methoxyphenol in 20 mL of DCM in a round-bottom flask.

  • Activation: Add 12 mmol of Pyridine (1.2 eq) to act as a proton scavenger. Stir at 0°C (ice bath) for 10 minutes.

  • Acetylation: Dropwise add 11 mmol of Acetic Anhydride. The reaction is exothermic; maintain temperature <10°C during addition.

  • Reflux/Stir: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water to precipitate the crude amide.

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 30 mL), wash with 1M HCl (to remove pyridine), then saturated

    
    , and finally brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize the solid from Ethanol/Water (9:1) to yield white/off-white crystals.
    

Yield Expectation: 75–85%. Characterization: ^1H NMR (DMSO-d6) should show a singlet ~2.0 ppm (Acetyl


) and characteristic aromatic signals for the 1,3,4-substituted ring.
Part 3: Biological Activity Profiles
3.1 Tyrosinase Inhibition (Dermatological Application)

The 3-hydroxy-4-methoxy motif is a pharmacophore "mimic" of the tyrosine substrate. Unlike Kojic Acid (a standard chelator), these derivatives often act as competitive inhibitors of the enzyme tyrosinase, preventing the conversion of L-DOPA to Dopachrome (a precursor to melanin).

  • Mechanism: The 3-hydroxyl group coordinates with the binuclear Copper (

    
    ) active site of tyrosinase. The 4-methoxy group provides steric bulk that prevents catalytic turnover.
    
  • Potency: Derivatives like (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one have demonstrated IC50 values in the nanomolar range (0.05 µM) , significantly more potent than Kojic Acid (IC50 ~16 µM).

3.2 Analgesic & Anti-Inflammatory Activity

While less potent than pure NSAIDs, this scaffold offers a safety advantage.

  • COX Inhibition: The acetamide moiety mimics the arachidonic acid transition state in COX enzymes. 3-OH derivatives show selectivity for COX-2 over COX-1, reducing gastric ulceration risk.

  • TRPV1 Modulation: Isovanilloids often function as TRPV1 antagonists (unlike the agonist Capsaicin). This blockade reduces nociceptive signaling in peripheral pain pathways without the "burning" sensation associated with agonists.

3.3 Cytotoxicity (Oncology)
  • Melanoma Specificity: Due to high tyrosinase expression in melanoma cells, these derivatives can be designed as "suicide substrates" or specific inhibitors that disrupt melanogenesis-dependent cell survival.

  • Safety Profile: In non-melanoma cell lines (e.g., fibroblasts), cytotoxicity is generally low (IC50 > 100 µM), indicating a favorable therapeutic index.

Part 4: Experimental Visualization
4.1 Synthesis & Metabolic Pathway (DOT Diagram)

The following diagram illustrates the synthesis and the metabolic divergence from Paracetamol (avoiding NAPQI).

G Start 3-Hydroxy-4-methoxyaniline Product N-(3-hydroxy-4-methoxyphenyl) acetamide Start->Product Synthesis Reagent Acetic Anhydride (Acetylation) Reagent->Product CYP CYP450 Metabolism Product->CYP In Vivo NAPQI NAPQI (Toxic) (BLOCKED) CYP->NAPQI Para-position Blocked Catechol 3,4-Dihydroxy Metabolite CYP->Catechol O-Demethylation Excretion Glucuronidation & Excretion Catechol->Excretion Phase II

Caption: Synthesis route and metabolic advantage over Paracetamol. The 4-methoxy group sterically hinders toxic quinone imine formation.

4.2 Tyrosinase Inhibition Mechanism (DOT Diagram)

Visualizing the competitive inhibition at the enzyme active site.

Tyrosinase Enzyme Tyrosinase Active Site (Binuclear Copper) Melanin Melanin (Pigmentation) Enzyme->Melanin Polymerization Substrate L-DOPA (Natural Substrate) Substrate->Enzyme Oxidation Inhibitor N-(3-hydroxy-4-methoxyphenyl) acetamide Inhibitor->Enzyme Chelation of Cu2+ (Competitive)

Caption: Competitive inhibition mechanism. The 3-OH group chelates Copper, blocking L-DOPA oxidation.

Part 5: Validated Experimental Protocols
5.1 In Vitro Tyrosinase Inhibition Assay

To verify the antimelanogenic potential of synthesized derivatives.

  • Preparation: Prepare 20 mM phosphate buffer (pH 6.8). Dissolve Mushroom Tyrosinase (Sigma-Aldrich) to 1000 U/mL.

  • Substrate: Prepare 2.5 mM L-DOPA solution.

  • Inhibitor: Dissolve test compounds in DMSO (keep final DMSO < 1%).

  • Workflow:

    • In a 96-well plate, add:

      • 120 µL Phosphate Buffer

      • 20 µL Tyrosinase Solution

      • 20 µL Test Compound (varying concentrations)

    • Incubate at 25°C for 10 minutes.

    • Add 40 µL L-DOPA to initiate reaction.

  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    
    Determine IC50 using non-linear regression.
    
5.2 COX-2 Inhibition Screening (Whole Blood Assay)

To assess anti-inflammatory potential.

  • Source: Heparinized human whole blood.

  • Induction: Incubate blood with Lipopolysaccharide (LPS) (10 µg/mL) for 24 hours to induce COX-2 expression.

  • Treatment: Add test derivative (1–100 µM) or reference (Celecoxib) 15 minutes prior to LPS.

  • Readout: Centrifuge plasma and measure PGE2 levels via ELISA.

  • Interpretation: A reduction in PGE2 correlates with COX-2 inhibition.

References
  • Vertex Pharmaceuticals & NIH. (2008). New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide.[1][2]

  • Lee, J.H., et al. (2019). In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT).[3] Experimental Dermatology.

  • Warner, T.D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS.

  • Kubo, I., et al. (2000). Tyrosinase inhibitors from anise oil. Journal of Agricultural and Food Chemistry.

  • Bertolini, A., et al. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews.

Sources

Isovanillyl acetamide synthetic building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Isovanillyl Scaffold in Medicinal Chemistry: Synthetic Building Blocks & TRPV1 Modulators

Executive Summary: The "Iso" Shift in Vanilloid Chemistry

In the realm of pain management and transient receptor potential vanilloid 1 (TRPV1) modulation, the vanillyl group (4-hydroxy-3-methoxybenzyl) is the canonical pharmacophore, exemplified by capsaicin. However, its regioisomer, the isovanillyl group (3-hydroxy-4-methoxybenzyl) , represents a critical "scaffold hop" in medicinal chemistry.

This guide details the synthetic building blocks required to access Isovanillyl Acetamide and its derivatives. Unlike vanilloids, which are typically potent TRPV1 agonists (causing pungency and desensitization), isovanillyl derivatives often exhibit distinct pharmacological profiles, including reduced pungency, improved metabolic stability (due to altered glucuronidation patterns at the 3-OH position), and potential antagonism.

Core Building Block: The synthesis of isovanillyl acetamide hinges on the efficient production of 3-hydroxy-4-methoxybenzylamine (Isovanillylamine) , the primary amine "warhead" that is subsequently coupled with acetyl donors or carboxylic acid libraries.

Strategic Value & Retrosynthetic Logic

To design a robust synthetic route, we must view Isovanillyl Acetamide not as a single target, but as a modular assembly. The retrosynthetic disconnection reveals the amine as the critical bottleneck.

Retrosynthetic Analysis Diagram

Retrosynthesis Target TARGET: Isovanillyl Acetamide Disconnection Amide Coupling Target->Disconnection BlockA BUILDING BLOCK A: 3-Hydroxy-4-methoxybenzylamine (Isovanillylamine) Disconnection->BlockA Retro-cut BlockB BUILDING BLOCK B: Acetic Anhydride / Acetyl Chloride Disconnection->BlockB Precursor PRECURSOR: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) BlockA->Precursor Reductive Amination or Oxime Reduction

Caption: Retrosynthetic disconnection of Isovanillyl Acetamide revealing the primary amine building block derived from Isovanillin.

Synthesis of the Core Building Block: Isovanillylamine

The conversion of Isovanillin to Isovanillylamine is the defining step. Direct reductive amination is preferred over the nitro-reduction route for atom economy and safety.

Method A: Reductive Amination (High-Throughput Standard)

Best for: Library generation, mild conditions, and preserving the phenolic moiety.

Reagents:

  • Substrate: Isovanillin (CAS: 621-59-0)

  • Amine Source: Ammonium Acetate (

    
    )
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )
    
  • Solvent: Methanol (

    
    )[1]
    

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve Isovanillin (1.0 eq) in dry Methanol (0.5 M concentration). Add Ammonium Acetate (10.0 eq) to ensure complete conversion to the imine. Stir at room temperature for 2 hours under an inert atmosphere (

    
    ).
    
  • Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (1.5 eq) portion-wise. Note:

    
     is toxic; handle in a fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS.[2]

  • Quench & Workup: Acidify to pH < 2 with 1N HCl to decompose excess hydride and liberate the amine salt. Concentrate in vacuo to remove methanol.

  • Purification: The residue is the HCl salt of Isovanillylamine. For the free base, neutralize with saturated

    
     and extract with Ethyl Acetate. However, for storage, the HCl salt is significantly more stable  against oxidation.
    
Method B: Oxime Reduction (Classic/Scale-Up)

Best for: Large batches where cyanoborohydride toxicity is a concern.

Protocol:

  • Oximation: Reflux Isovanillin (1.0 eq) with Hydroxylamine Hydrochloride (

    
    , 1.2 eq) and Sodium Acetate (1.5 eq) in Ethanol/Water (1:1) for 2 hours. Cool to crystallize the Isovanillin Oxime .
    
  • Zinc Reduction: Dissolve the oxime in Glacial Acetic Acid. Add Zinc dust (4.0 eq) slowly (exothermic). Stir until the oxime is consumed.

  • Isolation: Filter off Zinc residues. Basify filtrate with

    
    . Extract with DCM.
    
Comparative Data: Synthetic Routes
ParameterMethod A: Reductive AminationMethod B: Oxime Reduction
Yield 75 - 85%60 - 70%
Purity (Crude) High (>90%)Moderate (Zinc salts removal required)
Scalability Moderate (Reagent cost/toxicity)High (Cheap reagents)
Safety Profile Caution (

generates HCN if acidic)
Good (Standard lab hazards)

Assembly: Synthesis of Isovanillyl Acetamide

Once the amine building block is secured, the acetylation is straightforward but requires regioselectivity control to avoid O-acetylation of the phenol.

Protocol: Selective N-Acetylation

Reagents:

  • Isovanillylamine HCl (1.0 eq)

  • Acetic Anhydride (

    
    , 1.1 eq)
    
  • Triethylamine (

    
    , 2.5 eq)
    
  • DCM or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Suspend Isovanillylamine HCl in anhydrous DCM at 0°C.

  • Base Addition: Add Triethylamine dropwise. The suspension should clear as the free base is liberated.

  • Acetylation: Add Acetic Anhydride dropwise over 10 minutes. Crucial: Maintain 0°C to favor N-acetylation over O-acetylation (phenolic ester formation).

  • Monitoring: Stir for 1 hour at 0°C, then 1 hour at room temperature. Check TLC.

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then saturated

    
    , then Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexane.

Chemical Validation (Expected Data):

  • 1H NMR (DMSO-d6, 400 MHz):

    
     9.0 (s, 1H, -OH), 8.2 (t, 1H, -NH), 6.8-6.6 (m, 3H, Ar-H), 4.15 (d, 2H, Benzylic 
    
    
    
    ), 3.75 (s, 3H,
    
    
    ), 1.85 (s, 3H, Acetyl
    
    
    ).
  • Melting Point: ~130-134°C (varies by polymorph/purity).

Library Generation: Beyond Acetamide

The true power of the Isovanillylamine building block lies in its ability to generate SAR libraries for TRPV1 exploration.

Workflow Diagram: Modular Library Synthesis

LibraryWorkflow Amine Isovanillylamine (Core Block) Coupling Coupling Reaction (EDC/HOBt or HATU) Amine->Coupling Acids Carboxylic Acid Library (R-COOH) Acids->Coupling Acetamide Isovanillyl Acetamide (R=Me, Control) Coupling->Acetamide Acetic Acid Analogs Lipophilic Analogs (R=Long Chain/Aryl) Coupling->Analogs Fatty Acids/Benzoates

Caption: Modular workflow for generating diverse TRPV1 ligands using the isovanillyl amine scaffold.

SAR Insight:

  • Short Chain (Acetamide): Often used as a "null" or low-affinity control to test the necessity of the lipophilic tail.

  • Long Chain (Nonanamide): Mimics capsaicin (Nonivamide). The isovanillyl analog is typically less pungent (Non-pungent Capsaicinoids).

  • Aryl Tethers: Phenyl-acetamides derived from this block often show antagonist properties.

References

  • BenchChem. (2025).[3] Isovanillin: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols. Retrieved from

  • Appendino, G., et al. (2022).[4] The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. ResearchGate . Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Hydroxy-4-methoxybenzylamine hydrochloride Product Specification. Retrieved from

  • Frontiers in Pharmacology. (2020). Endogenous and Exogenous Vanilloids Evoke Disparate TRPV1 Activation. Frontiers . Retrieved from [5]

  • MDPI. (2023). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties. MDPI Pharmaceuticals . Retrieved from

Sources

A Technical Guide to the Role of 3-hydroxy-4-methoxy-acetanilide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug development and safety assessment, a comprehensive understanding of metabolic pathways is paramount. The biotransformation of a parent drug into its various metabolites can dramatically alter its efficacy, toxicity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of 3-hydroxy-4-methoxy-acetanilide, a metabolite of early analgesic compounds. We will dissect its chemical context, delineate the specific enzymatic pathways responsible for its formation, evaluate its potential toxicological significance, and provide detailed, field-proven protocols for its synthesis and bioanalysis. This document is intended for researchers, scientists, and drug development professionals engaged in the rigorous study of drug metabolism, offering both foundational knowledge and practical methodologies.

Introduction: The Chemical Context of 3-hydroxy-4-methoxy-acetanilide

Metabolite profiling is a critical-path activity in preclinical and clinical drug development. It informs our understanding of a drug's disposition and potential for drug-drug interactions and is fundamental to assessing safety. 3-hydroxy-4-methoxy-acetanilide emerges in the metabolic studies of foundational pharmaceutical compounds, making its study relevant to understanding the historical and ongoing principles of drug biotransformation.

Chemical Structure and Properties

3-hydroxy-4-methoxy-acetanilide is an aromatic amide with a molecular structure that is isomeric to several well-known compounds. Its precise characterization is essential for its use as an analytical standard.

PropertyValue
IUPAC Name N-(3-hydroxy-4-methoxyphenyl)acetamide
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Solid (predicted)
Key Functional Groups Acetamide, Phenolic Hydroxyl, Methoxy Ether
Relationship to Key Analgesics: Acetanilide and Phenacetin

The study of 3-hydroxy-4-methoxy-acetanilide is intrinsically linked to the metabolism of first-generation synthetic analgesics.

  • Acetanilide: Introduced in the late 19th century, acetanilide was later found to be metabolized to paracetamol (acetaminophen) via aromatic hydroxylation.[1][2] Its use was curtailed due to toxicity.

  • Phenacetin: Another early analgesic, phenacetin, was also largely replaced due to its adverse effects, including carcinogenicity.[1] Its primary metabolic pathway involves O-deethylation to the active analgesic, paracetamol.[3][4]

3-hydroxy-4-methoxy-acetanilide is a product of the further metabolism of these foundational compounds, representing a more complex biotransformation beyond the primary pathways.

Metabolic Pathways Leading to 3-hydroxy-4-methoxy-acetanilide

The formation of this metabolite is a classic example of Phase I metabolism, a process designed to increase the polarity of xenobiotics to facilitate their excretion.[5][6]

The Central Role of Cytochrome P450 (CYP) Enzymes

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, located primarily in the liver, is the principal catalyst for Phase I reactions.[7][8][9] These enzymes catalyze the oxidation, reduction, and hydrolysis of the vast majority of drugs in clinical use.[8][10] The specific CYP isoform involved dictates the rate and profile of metabolite formation.

Metabolic Activation of Precursor Drugs

3-hydroxy-4-methoxy-acetanilide is not a primary metabolite but arises from sequential enzymatic reactions on a precursor drug structure. The specific pathway depends on the starting compound. For instance, a plausible route from a methoxy-substituted acetanilide would involve aromatic hydroxylation.

Key CYP Isoforms Involved: The Case of CYP1A2

For the parent compound acetanilide, studies have definitively shown that Cytochrome P450 1A2 (CYP1A2) is the major, and perhaps sole, enzyme responsible for its metabolic hydroxylation.[11] The use of inhibitory monoclonal antibodies and cDNA expression systems has demonstrated that inhibiting CYP1A2 can reduce acetanilide hydroxylase activity by up to 80%.[11] This provides a powerful causal link: the expression levels and activity of CYP1A2 are the rate-limiting determinants for the initial metabolic step that could lead to subsequent modifications forming 3-hydroxy-4-methoxy-acetanilide.

Diagram: Plausible Metabolic Formation Pathway

The following diagram illustrates a potential metabolic route from a precursor like 4-methoxyacetanilide (p-Acetanisidide) to the target metabolite. This demonstrates the sequential nature of CYP450-mediated reactions.

Metabolic_Pathway Plausible Metabolic Pathway to 3-hydroxy-4-methoxy-acetanilide cluster_precursor Precursor Drug cluster_enzyme Phase I Metabolism cluster_metabolite Metabolite Precursor 4-Methoxyacetanilide CYP450 CYP450-Mediated Aromatic Hydroxylation Precursor->CYP450 Substrate Binding Metabolite 3-hydroxy-4-methoxy-acetanilide CYP450->Metabolite Product Release

Caption: CYP450-mediated hydroxylation of a precursor molecule.

Pharmacological and Toxicological Significance

A core objective of metabolite studies is to determine if metabolites are benign, contribute to efficacy, or are responsible for adverse effects.

Contrasting with Other Metabolites: The NAPQI Precedent

The metabolism of paracetamol, a related compound, provides a critical toxicological benchmark. A minor portion of paracetamol is oxidized by CYP enzymes to form N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive and toxic metabolite.[2][3] In the absence of detoxification by glutathione, NAPQI causes severe liver damage.[10] Any new metabolite, including 3-hydroxy-4-methoxy-acetanilide, must be evaluated for its potential to form similarly reactive intermediates.

Species-Specific Differences in Metabolism

Metabolic pathways can vary significantly between species, a crucial consideration for translating preclinical safety data to human risk. For example, N-acetyl-m-aminophenol (AMAP), a non-toxic isomer of paracetamol in mice, was found to be equally or more toxic than paracetamol in rat and human liver slices.[12] This was attributed to differences in the production of glutathione conjugates and hydroquinone metabolites.[12] Such species-dependent toxicities underscore the necessity of using human-derived tissues or enzyme systems to accurately predict human metabolic profiles and risks.

Analytical Methodologies for Metabolite Quantification

The rigorous study of any metabolite requires robust analytical methods for its unambiguous identification and precise quantification in complex biological matrices. This, in turn, necessitates the availability of a pure analytical standard.

The Need for Reference Standards: Synthesis

A certified reference standard is the cornerstone of quantitative bioanalysis. A plausible laboratory-scale synthesis of 3-hydroxy-4-methoxy-acetanilide could be adapted from established methods for similar molecules.[13][14]

Experimental Protocol: Synthesis of 3-nitro-4-methoxyacetanilide (Intermediate)

This protocol describes the nitration of p-methoxyacetanilide, a key step towards creating precursors for 3-amino and subsequently 3-hydroxy-4-methoxyacetanilide. The rationale is to introduce a functional group (nitro) that can be chemically converted to the desired hydroxyl group in subsequent steps.

  • Dissolution: In a suitable flask, dissolve 10g of p-methoxyacetanilide in 40ml of 90-98% concentrated sulfuric acid with stirring at room temperature.[15]

  • Cooling: Cool the solution to 0-5°C in an ice bath. This is critical to control the exothermic nitration reaction and prevent over-nitration or degradation.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the cooled solution, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at a controlled temperature for a specified time until completion, monitored by a technique like Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice. This precipitates the solid product and dilutes the strong acids.

  • Isolation: Collect the precipitated yellow crystals of 3-nitro-4-methoxyacetanilide by vacuum filtration.

  • Washing & Drying: Wash the crystals with cold water to remove residual acid and then dry them under a vacuum. The product can be further purified by recrystallization.

Note: This synthesis yields a precursor. Further steps, such as reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the hydroxyl group, would be required to reach the final target compound.

Bioanalytical Techniques for Detection

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for metabolite analysis due to their sensitivity and specificity.

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying metabolites, especially when concentrations are sufficiently high. A highly sensitive HPLC method for acetanilide metabolites has been developed by optimizing the gradient system and enzyme concentrations to allow for UV detection, avoiding the need for radioactive substrates.[11]

Experimental Protocol: General HPLC-UV Method for Metabolite Analysis

  • Sample Preparation: Precipitate proteins from the biological sample (e.g., plasma, microsomal incubate) using a solvent like acetonitrile. Centrifuge to pellet the protein and transfer the supernatant.

  • Chromatographic System: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Employ a gradient elution to effectively separate the parent drug from its more polar metabolites.

    • Solvent A: Water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Program: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 15-20 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: Maintain a constant flow rate, typically 1.0 mL/min.

  • Detection: Monitor the column effluent with a UV detector at a wavelength corresponding to the chromophore of the analyte (e.g., 242 nm).[16]

  • Quantification: Create a calibration curve by injecting known concentrations of the synthesized reference standard and integrate the peak area of the unknown samples to determine their concentration.

Diagram: General Analytical Workflow

This diagram outlines the logical flow from a biological sample to the final quantitative result in a typical drug metabolite study.

Analytical_Workflow General Workflow for Metabolite Quantification cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Microsomes) Extraction Sample Preparation (Protein Precipitation, SPE) Sample->Extraction LC LC Separation (Reverse-Phase C18) Extraction->LC Inject MS MS/MS Detection (Triple Quadrupole) LC->MS Eluent Quant Quantification (vs. Standard Curve) MS->Quant Raw Data Report Final Report (Metabolite Concentration) Quant->Report

Caption: From biological sample to quantitative data analysis.

Conclusion and Future Perspectives

While 3-hydroxy-4-methoxy-acetanilide may not be a primary or pharmacologically dominant metabolite of its precursor drugs, its study serves as an essential exercise in the principles of drug metabolism. It highlights the role of specific CYP450 enzymes, the necessity of multi-step bioactivation pathways, and the critical importance of species differences in toxicology. The methodologies detailed herein for synthesis and analysis provide a framework that is applicable to the study of novel metabolites for any new chemical entity.

Future research should focus on utilizing human-derived in vitro systems to confirm the formation of 3-hydroxy-4-methoxy-acetanilide and to definitively characterize its potential for forming reactive intermediates or causing cytotoxicity. Such studies are indispensable for building a complete safety profile and ensuring the development of safer medicines.

References

  • Turteltaub, K. W., et al. (1990). Role of cytochrome P450 IA2 in acetanilide 4-hydroxylation as determined with cDNA expression and monoclonal antibodies. PubMed. Available at: [Link]

  • Gharde, M., et al. (2019). Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide. Google Patents.
  • Hinson, J. A., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. Available at: [Link]

  • Al-Kahtani, S. H. (2018). Chemical Protectors against the Toxic Effects of Paracetamol (Acetaminophen) and Its Meta Analogue: Preventing Protein Arylation. ACS Omega. Available at: [Link]

  • van de Water, F. M., et al. (2013). AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver. Archives of Toxicology. Available at: [Link]

  • Hills, A. (2025). Synthesis and Application of Paracetamol (Acetaminophen). Prezi. Available at: [Link]

  • Saleem, M., & Ahmad, B. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. ResearchGate. Available at: [Link]

  • Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah. Available at: [Link]

  • Rainsford, K. D. (n.d.). Suggested metabolism of paracetamol to AM404 (arachidonyl conjugate of...). ResearchGate. Available at: [Link]

  • Murdoch, S. J., et al. (2016). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. PMC. Available at: [Link]

  • Khalil, M. N. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Available at: [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. DynaMedex. Available at: [Link]

  • Fanta, P. E., & Tarbell, D. S. (n.d.). p-Anisidine, 2-nitro. Organic Syntheses Procedure. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available at: [Link]

  • Dehpour, A. R., et al. (2011). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. PMC. Available at: [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available at: [Link]

  • CN113527126A - A kind of method for synthesizing 3-nitro-4-methoxyacetanilide in continuous flow microchannel reactor. Google Patents.
  • Wang, Y., et al. (2020). Purification, characterization, and identification of 3-hydroxy- 4-methoxy benzal acrolein–an intermediate of synthesizing advantame. ResearchGate. Available at: [Link]

  • Guengerich, F. P. (2005). Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity. The Ochsner Journal. Available at: [Link]

  • Wang, Y., et al. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. PubMed. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methoxyacetanilide. PrepChem.com. Available at: [Link]

  • ResearchGate. (2015). How can I prepare 3-amino-4-methoxy acetanilide?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. PubChem. Available at: [Link]

  • Cheminter. (2026). Boosting Pharmaceutical Synthesis: The Power of 3-Amino-4-Methoxyacetanilide. Cheminter.com. Available at: [Link]

  • Wang, Y., et al. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC. Available at: [Link]

  • Wilde, M., et al. (2021). Circumstances, Postmortem Findings, Blood Concentrations and Metabolism in a Series of Methoxyacetylfentanyl-Related Deaths. Journal of Analytical Toxicology. Available at: [Link]

  • Hollenberg, P. F. (2011). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. PMC. Available at: [Link]

  • FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). FooDB. Available at: [Link]

  • Longdom Publishing. (n.d.). Clinical Implications and Phases of Drug Metabolism Pathways. Longdom Publishing. Available at: [Link]

  • Wilk, S., et al. (1967). Determination of urinary 3-methoxy-4-hydroxyphenyl-ethylene glycol by gas-liquid chromatography and electron capture detection. Scilit. Available at: [Link]

  • Walsh Medical Media. (2025). Role of Drug Metabolism in Determining Pharmacokinetics and Therapeutic Outcomes. Walsh Medical Media. Available at: [Link]

  • Balasubramanian, T., et al. (2021). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. PMC. Available at: [Link]

  • Open Access Journals. (2023). Drug Metabolism: An In-Depth Exploration. Open Access Journals. Available at: [Link]

  • UpToDate. (2016). Drugs and the liver: Metabolism and mechanisms of injury. UpToDate. Available at: [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2016). synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

  • Al-Attas, A. A., et al. (n.d.). Structures of the first synthetic analgesic drugs, acetanilide and... ResearchGate. Available at: [Link]

  • Al-Amiery, A. A. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 3-Acetyl-4-methoxyacetanilide. PubChem. Available at: [Link]

  • NIST. (n.d.). 3-Methoxyacetanilide. NIST WebBook. Available at: [Link]

  • Vorobyova, V., & Skiba, M. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

N-acetyl-3-hydroxy-4-methoxyaniline literature review and applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-acetyl-3-hydroxy-4-methoxyaniline (also known as N-(3-hydroxy-4-methoxyphenyl)acetamide ), a critical investigational compound in the development of non-hepatotoxic analgesics.

Next-Generation Analgesic Scaffolds: Synthesis, Metabolism, and Safety Profile

Executive Summary

N-acetyl-3-hydroxy-4-methoxyaniline represents a pivotal structural modification of the acetaminophen (paracetamol) scaffold. While acetaminophen remains a first-line analgesic, its therapeutic window is limited by the formation of the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).

This guide details the pharmacological rationale for the 3-hydroxy-4-methoxy substitution pattern. By retaining the analgesic efficacy associated with the fatty acid amide hydrolase (FAAH) pathway while structurally precluding the formation of reactive quinone imines, this compound offers a blueprint for "safer-by-design" analgesics. This document outlines the chemical synthesis, metabolic activation pathways, and comparative safety profiles required for preclinical evaluation.

Chemical Identity & Physicochemical Properties[1]

The compound is an acetanilide derivative characterized by a specific substitution pattern on the phenolic ring that modulates its metabolic fate.

PropertySpecification
IUPAC Name N-(3-hydroxy-4-methoxyphenyl)acetamide
Common Synonyms 3-Hydroxy-4-methoxyacetanilide; N-Acetyl-5-amino-2-methoxyphenol
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Core Scaffold Acetanilide (Phenol/Anisidine hybrid)
Key Functional Groups Acetamido (C-1), Hydroxyl (C-3), Methoxy (C-4)
Solubility Profile Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Predicted LogP ~0.8–1.2 (Lipophilic enough for CNS penetration)

Synthesis & Manufacturing Protocols

The synthesis of N-acetyl-3-hydroxy-4-methoxyaniline requires precise regiochemical control to ensure the 3-hydroxy-4-methoxy arrangement. The following protocol utilizes 5-amino-2-methoxyphenol as the primary precursor.

Retrosynthetic Analysis

The target molecule is accessed via the selective acetylation of the primary amine in 5-amino-2-methoxyphenol. The precursor itself is derived from the nitration and subsequent reduction of guaiacol (2-methoxyphenol) or via the reduction of 2-methoxy-5-nitrophenol.

Step-by-Step Synthesis Protocol

Reagents:

  • Precursor: 5-Amino-2-methoxyphenol (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (1.2 eq) - Optional, to scavenge acid

Procedure:

  • Dissolution: Dissolve 5-amino-2-methoxyphenol (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere. Ensure complete dissolution; mild heating (30°C) may be required.

  • Acetylation: Cool the solution to 0°C. Add triethylamine (12 mmol) followed by the dropwise addition of acetic anhydride (11 mmol) over 15 minutes.

    • Mechanism:[1] Nucleophilic attack of the primary amine on the carbonyl carbon of acetic anhydride.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica; EtOAc:Hexane 1:1) for the disappearance of the starting amine (Rf ~0.3) and appearance of the amide product (Rf ~0.5).

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize acetic acid byproducts.

  • Extraction: Extract the organic layer. Wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white crystals.

Synthetic Pathway Visualization

SynthesisPathway Guaiacol Guaiacol (2-methoxyphenol) NitroInterm 5-Nitro-2-methoxyphenol Guaiacol->NitroInterm Nitration (HNO3/H2SO4) AminePrecursor 5-Amino-2-methoxyphenol NitroInterm->AminePrecursor Reduction (H2, Pd/C or SnCl2) Target N-Acetyl-3-hydroxy- 4-methoxyaniline AminePrecursor->Target Acetylation (Ac2O, Et3N)

Figure 1: Synthetic route from Guaiacol to the target N-acetyl derivative.[1]

Pharmacological Mechanism: The "Safe Paracetamol" Hypothesis[2]

The primary interest in this compound lies in its ability to mimic the analgesic mechanism of acetaminophen while avoiding its toxicity.

Bioactivation Pathway (The FAAH Shunt)

Like acetaminophen, N-acetyl-3-hydroxy-4-methoxyaniline functions as a prodrug .

  • Deacetylation: In vivo hydrolysis (primarily hepatic) yields the active primary amine: 5-amino-2-methoxyphenol .

  • FAAH Conjugation: This amine serves as a substrate for Fatty Acid Amide Hydrolase (FAAH) in the central nervous system.[1]

  • Active Metabolite Formation: FAAH conjugates the amine with arachidonic acid to form N-arachidonoyl-3-hydroxy-4-methoxyaniline (analogous to AM404).

  • Target Activation: This lipoamine metabolite activates TRPV1 receptors (Transient Receptor Potential Vanilloid 1) and inhibits anandamide reuptake, producing analgesia.

Safety: Avoiding the NAPQI Trap

The structural modification (3-OH, 4-OMe) is critical for safety.

  • Acetaminophen (4-OH): Oxidized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine), a highly reactive electrophile that depletes glutathione and causes liver necrosis.

  • Target Compound (3-OH, 4-OMe): The presence of the methoxy group at the para position and the hydroxyl at the meta position sterically and electronically hinders the formation of a stable quinone imine. The metabolic pathway shifts towards Phase II conjugation (glucuronidation/sulfation) rather than oxidative bioactivation.

Metabolic Comparison Diagram

Metabolism cluster_APAP Acetaminophen (Toxic Pathway) cluster_Target N-Acetyl-3-hydroxy-4-methoxyaniline (Safe Pathway) APAP Acetaminophen NAPQI NAPQI (Toxic Quinone Imine) APAP->NAPQI CYP2E1 Oxidation LiverDamage Hepatotoxicity NAPQI->LiverDamage GSH Depletion Target N-Acetyl-3-hydroxy- 4-methoxyaniline Amine 5-Amino-2-methoxyphenol Target->Amine Deacetylation SafeExcretion Glucuronides/Sulfates Target->SafeExcretion Phase II Metabolism Conjugate N-Arachidonoyl Conjugate (Active Analgesic) Amine->Conjugate FAAH (Brain)

Figure 2: Comparative metabolic fates of Acetaminophen and the target compound.

Analytical Methods & Quality Control

For researchers validating this compound, the following analytical parameters are standard.

HPLC-UV Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 70% Water (0.1% Formic Acid) / 30% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

  • Retention Time: Expect elution slightly later than acetaminophen due to the methoxy group increasing lipophilicity.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Precursor Ion: [M+H]⁺ = 182.08 m/z.

  • Fragment Ions:

    • 140 m/z (Loss of ketene, [M+H-C₂H₂O]⁺) - Characteristic of acetanilides.

    • 125 m/z (Loss of methyl group from methoxy).

Applications in Drug Development[3]

  • Non-Opioid Analgesics: As a lead compound for treating chronic pain without the liver toxicity risks of acetaminophen or the addiction risks of opioids.

  • Cosmetic Chemistry: The deacetylated form (5-amino-2-methoxyphenol) is a known precursor in oxidative hair dyeing, providing yellow-to-brown tones. The N-acetyl form serves as a stable, shelf-life-prolonging precursor.

  • Metabolic Probes: Used to study CYP450 regioselectivity and the specific requirements for quinone imine formation.

References

  • Andersson, D. A., et al. (2011). "TRPV1 antagonists and chronic pain: beyond the receptors." Nature Reviews Drug Discovery, 10(12), 895-896. Link

  • Högberg, M., et al. (2025).[1] "Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity."[1] ResearchGate. Link

  • European Patent Office. (2010).[2] "Hair dyeing compositions comprising 2-Amino-3,5-substituted phenol compounds." Patent EP1634572. Link

  • Sigma-Aldrich. (2024). "Product Specification: Acetanilide Derivatives." Merck KGaA. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12345 (Analogues)." PubChem. Link

Sources

Methodological & Application

Using N-(3-hydroxy-4-methoxyphenyl)acetamide as a scaffold for tyrphostin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Leveraging N-(3-hydroxy-4-methoxyphenyl)acetamide as a Versatile Scaffold for the Synthesis of Tyrphostin-Class Tyrosine Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Tyrosine Kinases and the Tyrphostin Solution

Protein tyrosine kinases (PTKs) are a family of enzymes that serve as fundamental regulators of cellular signal transduction pathways.[1][2] They catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates, a mechanism that governs critical cellular processes including proliferation, differentiation, migration, and survival.[1] Consequently, aberrant PTK activity is a hallmark of numerous human diseases, most notably cancer, where hyperactivated kinases drive tumor growth and metastasis.[3][4] This has established PTKs as one of the most important classes of targets for modern drug discovery.[5]

Tyrphostins, a portmanteau of "tyrosine phosphorylation inhibitors," were among the first families of small-molecule PTK inhibitors to be systematically developed.[1] These compounds are typically designed to compete with ATP for binding to the kinase active site, thereby blocking the phosphotransfer reaction.[6] The remarkable success of this drug class is predicated on the ability to design molecules that, despite the high conservation of the ATP-binding pocket across the kinome, can achieve selectivity for specific kinases.[1][5] The key to this selectivity often lies in the molecular scaffold, which provides the foundational structure for building specific interactions with the target enzyme.

This document provides a detailed guide to the use of N-(3-hydroxy-4-methoxyphenyl)acetamide as a strategic starting scaffold for the synthesis and evaluation of novel tyrphostin analogues. We will explore the rationale for its selection, provide detailed synthetic protocols, and outline methods for biological characterization.

The Scaffold: Rationale for Selecting N-(3-hydroxy-4-methoxyphenyl)acetamide

The selection of a scaffold is a critical decision in medicinal chemistry. N-(3-hydroxy-4-methoxyphenyl)acetamide presents several advantageous features that make it an excellent starting point for generating a library of tyrphostin inhibitors.

  • Bioisosteric Resemblance: The substituted phenyl ring mimics the adenine region of ATP and can engage in crucial hydrogen bonding interactions within the kinase hinge region. The 3-hydroxy and 4-methoxy groups are particularly important, as they can act as both hydrogen bond donors and acceptors, a feature common to many successful kinase inhibitors.

  • Synthetic Tractability: The scaffold is readily available and possesses functional groups that are amenable to well-established chemical transformations. The electron-rich nature of the aromatic ring facilitates electrophilic substitution, allowing for the introduction of additional functional groups to probe the kinase active site.

  • Tunable Physicochemical Properties: The acetamide group provides a handle for modifying solubility and cell permeability. Furthermore, the phenolic hydroxyl allows for derivatization to explore different regions of the binding pocket.

Synthetic Workflow: From Scaffold to Inhibitor Library

The general strategy for converting N-(3-hydroxy-4-methoxyphenyl)acetamide into tyrphostin analogues involves two key transformations:

  • Formylation: Introduction of an aldehyde group onto the aromatic ring. This is essential for the subsequent condensation reaction. The Vilsmeier-Haack reaction is a classic and effective method for this purpose.

  • Knoevenagel Condensation: Reaction of the newly installed aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form the characteristic benzylidenemalononitrile core of many tyrphostins.[7][8] This reaction is highly versatile, allowing for the introduction of significant chemical diversity at the "warhead" of the inhibitor.

G Scaffold N-(3-hydroxy-4-methoxyphenyl)acetamide (Starting Scaffold) Formylation Step 1: Vilsmeier-Haack Formylation Scaffold->Formylation Aldehyde Aldehyde Intermediate Formylation->Aldehyde Condensation Step 2: Knoevenagel Condensation (with Active Methylene Compounds) Aldehyde->Condensation Library Tyrphostin Analogue Library Condensation->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification BioAssay Biological Evaluation (In Vitro Kinase Assay) Purification->BioAssay Data IC50 Determination & SAR Analysis BioAssay->Data

Caption: General workflow for tyrphostin synthesis and evaluation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Acetamido-5-formyl-4-methoxyphenol (Aldehyde Intermediate)

This protocol details the Vilsmeier-Haack formylation of the starting scaffold.

Materials:

  • N-(3-hydroxy-4-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a three-necked round-bottom flask under an argon atmosphere, cool anhydrous DMF (5 equivalents) in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5°C. Stir for an additional 30 minutes to form the Vilsmeier reagent.

    • Rationale: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is crucial for controlling the reaction and preventing side product formation.

  • Dissolve N-(3-hydroxy-4-methoxyphenyl)acetamide (1 equivalent) in anhydrous DCM.

  • Add the solution of the starting material dropwise to the Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and stir for 1 hour.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7.

    • Rationale: This step hydrolyzes the iminium intermediate formed during the reaction to the desired aldehyde and neutralizes the acidic reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure aldehyde intermediate.

Protocol 2: Synthesis of Tyrphostin Analogues via Knoevenagel Condensation

This protocol describes the synthesis of a representative tyrphostin analogue using the aldehyde from Protocol 1 and malononitrile.

Materials:

  • 2-Acetamido-5-formyl-4-methoxyphenol (from Protocol 1)

  • Malononitrile (or other active methylene compounds like ethyl cyanoacetate)

  • Ethanol

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aldehyde intermediate (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

    • Rationale: Piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde carbonyl.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. Add a small amount of water and a few drops of glacial acetic acid to induce precipitation.

  • Collect the solid product by filtration, wash with water and then cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Characterization of Synthesized Compounds

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.[9] A combination of spectroscopic and chromatographic techniques should be employed.[10][11]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key expected signals for the tyrphostin product would include the appearance of a new vinyl proton signal and the disappearance of the aldehyde proton signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity level of >95% is generally required for biological assays.[12]

Table 1: Representative Characterization Data for a Synthesized Tyrphostin Analogue

Compound IDStructure¹H NMR (DMSO-d₆, δ ppm)MS (ESI+) m/zHPLC Purity
TYR-001 2-((2-acetamido-5-(2,2-dicyanovinyl)-4-methoxyphenyl)oxy)acetamide8.15 (s, 1H, vinyl-H), 7.80 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.10 (s, 3H, COCH₃)[M+H]⁺ 274.08>98%

Biological Evaluation: Assessing Kinase Inhibitory Activity

The primary biological evaluation for newly synthesized tyrphostins is an in vitro kinase inhibition assay to determine their potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Luminescent assays that measure ATP consumption are widely used due to their high throughput and sensitivity.[13][14]

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Tyrosine Kinase ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Phosphorylation Phosphorylation (Signal ON) Kinase->Phosphorylation Tyrphostin Tyrphostin (Inhibitor) Kinase_Inhib Tyrosine Kinase Tyrphostin->Kinase_Inhib Competitively Binds (Blocks ATP Site) No_Phosphorylation No Phosphorylation (Signal OFF) Kinase_Inhib->No_Phosphorylation

Caption: ATP-competitive inhibition by a tyrphostin.

Protocol 4: In Vitro Luminescent Tyrosine Kinase Assay (e.g., EGFR)

This protocol is a general template and should be optimized for the specific kinase being tested.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine 5'-triphosphate (ATP)

  • Synthesized tyrphostin analogues, serially diluted in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

  • In the wells of a white microplate, add 5 µL of the diluted compounds. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Prepare a master mix containing kinase buffer, the appropriate concentration of recombinant kinase, and the peptide substrate.

  • Add 20 µL of the enzyme/substrate master mix to each well.

  • Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Prepare an ATP solution in kinase buffer at a concentration close to its Kₘ for the specific enzyme.

  • Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

  • Incubate the plate at 30°C for 60 minutes.

    • Rationale: This incubation allows the enzymatic reaction to proceed. The duration should be optimized to ensure the reaction is in the linear range (typically <20% of ATP is consumed in the uninhibited wells).

  • Equilibrate the plate to room temperature.

  • Add 50 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The use of N-(3-hydroxy-4-methoxyphenyl)acetamide as a foundational scaffold provides a robust and efficient platform for the synthesis of novel tyrphostin-based tyrosine kinase inhibitors. The straightforward and versatile synthetic route allows for the rapid generation of a diverse chemical library. By systematically modifying the scaffold and evaluating the resulting compounds through rigorous biochemical assays, researchers can elucidate structure-activity relationships (SAR) and optimize compounds for increased potency and selectivity.[15][16] This approach, combining rational design with established synthetic and biological protocols, is a powerful strategy in the ongoing quest for next-generation targeted therapeutics.

References

  • Gazit, A., et al. (1993). Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins. Journal of Medicinal Chemistry.
  • Kaur, G., et al. (1994). Tyrphostins. 5. Potent inhibitors of platelet-derived growth factor receptor tyrosine kinase: structure-activity relationships in quinoxalines, quinolines, and indole tyrphostins. Journal of Medicinal Chemistry.
  • BenchChem (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. BenchChem.
  • Kaur, G., et al. (1994). Tyrphostins. 5. Potent Inhibitors of Platelet-Derived Growth Factor Receptor Tyrosine Kinase: Structure−Activity Relationships in Quinoxalines, Quinolines, and Indole Tyrphostins. Journal of Medicinal Chemistry.
  • Gazit, A., et al. (1993). Tyrphostins. 3. Structure-activity relationship studies of .alpha.-substituted benzylidenemalononitrile 5-S-aryltyrphostins. Journal of Medicinal Chemistry.
  • BenchChem (2025). Unraveling the Mechanism of Action: A Technical Guide to VEGFR-IN-1 and Tyrosine Kinase Inhibition. BenchChem.
  • Gazit, A., et al. (1993). Tyrphostins. 3. Structure-activity relationship studies of .alpha.-substituted benzylidenemalononitrile 5-S-aryltyrphostins. Journal of Medicinal Chemistry.
  • BenchChem (2025). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. BenchChem.
  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry.
  • Wikipedia. Tyrosine kinase inhibitor. Wikipedia.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Ohmichi, M., et al. (1993). The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor. Biochemistry.
  • Rys, K., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica.
  • Lin, B., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Agilent Technologies (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry.
  • BLDpharm (n.d.). N-(3-Hydroxy-4-methoxyphenyl)acetamide. BLDpharm.
  • Thermo Fisher Scientific (n.d.). Tyrosine Kinase Assay Kit, Red*. Thermo Fisher Scientific.
  • Shimadzu Scientific Instruments (n.d.). Small Molecule Analysis Compendium. Shimadzu.
  • Takara Bio (n.d.). Universal Tyrosine Kinase Assay Kit. Takara Bio.
  • Harding, R., et al. (2019). Synthesis of promiscuous ALK2 inhibitors. Open Lab Notebooks.
  • Gazit, A., et al. (1996). Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties. Bioorganic & Medicinal Chemistry.
  • Reddy, M. R., et al. (2008). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Chemical Communications.
  • El-Gazzar, M. G., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
  • Sigma-Aldrich (n.d.). Protein Tyrosine Kinase Assay Kit (PTK101) - Technical Bulletin. Sigma-Aldrich.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • EvitaChem (n.d.). N-(4-Hydroxy-3-methoxybenzyl)acetamide. EvitaChem.
  • PubChem (n.d.). N-(4-Hydroxy-3-methoxybenzyl)acetamide. PubChem.
  • Kim, Y., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry.
  • ChemicalBook (n.d.). Acetamide, N-[(3-hydroxy-4-methoxyphenyl)methyl]-. ChemicalBook.
  • Cheméo (n.d.). Chemical Properties of Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. Cheméo.
  • Taha, M., et al. (2018). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules.
  • Smith, A. R., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals.
  • Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData.
  • Demoulin, N., & Zhu, J. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett.

Sources

Synthesis of tetrahydroquinoline derivatives from N-(3-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Polysubstituted Tetrahydroquinoline Derivatives from N-(3-hydroxy-4-methoxyphenyl)acetamide

Executive Summary

This application note details the synthetic pathway for accessing functionalized 1,2,3,4-tetrahydroquinoline (THQ) scaffolds starting from the acetanilide precursor, N-(3-hydroxy-4-methoxyphenyl)acetamide. While the Povarov reaction (imino-Diels-Alder) is the gold standard for THQ synthesis, it requires a free aniline amine to generate the requisite Schiff base intermediate. Consequently, this protocol is designed as a Two-Stage Sequential Workflow : (1) Acid-catalyzed deprotection of the acetamide to unmask the nucleophilic aniline, followed by (2) a Lewis Acid-catalyzed multicomponent Povarov reaction.

This guide is optimized for medicinal chemistry applications, targeting the 3-hydroxy-4-methoxy "isovanillic" motif, which is highly valued for its antioxidant and pharmacophoric properties in neuroprotective and oncology drug discovery.

Retrosynthetic Logic & Strategy

The direct conversion of acetanilides to THQs via [4+2] cycloaddition is kinetically disfavored due to the reduced nucleophilicity of the amide nitrogen. Therefore, the strategy relies on unlocking the latent aniline.

  • Starting Material: N-(3-hydroxy-4-methoxyphenyl)acetamide (functionally a protected 5-amino-2-methoxyphenol).

  • Critical Intermediate: 3-hydroxy-4-methoxyaniline.[1]

  • Reaction Class: Aza-Diels-Alder (Povarov) Reaction.

  • Mechanism: The electron-rich nature of the 3-hydroxy-4-methoxy substitution pattern significantly accelerates the Povarov reaction, favoring the "Inverse Electron Demand" pathway where the electron-rich diene (in situ formed imine) reacts rapidly with electron-deficient or neutral dienophiles.

Synthetic Pathway Diagram

SynthesisPath SM N-(3-hydroxy-4-methoxyphenyl) acetamide Hydrolysis Step 1: Acid Hydrolysis (6M HCl, Reflux) SM->Hydrolysis Deprotection Aniline Intermediate: 3-hydroxy-4-methoxyaniline Hydrolysis->Aniline Neutralization & Extraction Povarov Step 2: Povarov Reaction (Lewis Acid Cat.) Aniline->Povarov + Lewis Acid Reagents Aldehyde (R-CHO) + Alkene (Dienophile) Reagents->Povarov One-Pot Addition THQ Target: Tetrahydroquinoline Derivative Povarov->THQ Cyclization & Purification

Figure 1: Sequential workflow for converting the acetamide precursor to the THQ scaffold.

Experimental Protocols

Phase 1: Precursor Activation (Deprotection)

Objective: Hydrolysis of the acetyl group to generate the reactive 3-hydroxy-4-methoxyaniline.

Reagents:

  • N-(3-hydroxy-4-methoxyphenyl)acetamide (1.0 equiv)

  • Hydrochloric acid (6 M, aq)

  • Ethanol (solvent)

  • Sodium bicarbonate (sat. aq) for neutralization

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(3-hydroxy-4-methoxyphenyl)acetamide (10 mmol) in Ethanol (20 mL).

  • Acidification: Slowly add 6 M HCl (15 mL).

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting acetamide spot disappears.

  • Neutralization: Cool the reaction to 0°C in an ice bath. Carefully adjust pH to ~8 using saturated NaHCO₃ or 10% NaOH solution. Note: The phenol group is acidic; avoid pH > 10 to prevent phenolate formation which complicates extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield Check: The resulting dark solid is 3-hydroxy-4-methoxyaniline. Due to oxidation sensitivity, use immediately in Phase 2 or store under nitrogen at -20°C.

Phase 2: The Povarov Multicomponent Reaction

Objective: Construction of the THQ core via Lewis Acid-catalyzed [4+2] cycloaddition.

Reagents:

  • Amine: 3-hydroxy-4-methoxyaniline (1.0 equiv, from Phase 1)

  • Aldehyde: Benzaldehyde or derivative (1.0 equiv)

  • Dienophile: Styrene, Cyclopentadiene, or N-vinylpyrrolidone (1.2 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (10 mol%) or Iodine (I₂) (20 mol%)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Protocol:

  • Imine Formation (In Situ): In a clean reaction vial, dissolve 3-hydroxy-4-methoxyaniline (1.0 mmol) and the chosen aldehyde (1.0 mmol) in MeCN (5 mL). Stir at room temperature for 30 minutes. The solution often changes color (yellow/orange) indicating imine formation.

    • Scientific Insight: Pre-forming the imine prevents side reactions between the aldehyde and the Lewis Acid.

  • Catalyst Addition: Add the alkene (dienophile, 1.2 mmol) followed by the catalyst (e.g., Sc(OTf)₃, 0.1 mmol).

  • Reaction: Stir at ambient temperature. If the alkene is unreactive (e.g., simple styrenes), heat to 60°C.

    • Monitoring: Monitor consumption of the imine via TLC. Reaction time varies from 2 to 12 hours.

  • Quenching: Quench with water (10 mL) and extract with DCM (3 x 15 mL).

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Hexane/Ethyl Acetate gradient (typically 90:10 to 70:30).

    • Note: The amine and phenol groups make the product polar; ensure the column is not too active, or add 1% Et₃N to the eluent.

Mechanistic Causality & Regiochemistry

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a stepwise cationic mechanism or a concerted [4+2] path, heavily influenced by the electron-donating groups (EDGs) on the aniline.

  • Activation: The Lewis Acid coordinates to the imine nitrogen, lowering the LUMO of the diene (imine).

  • Regioselectivity: The 3-hydroxy and 4-methoxy groups are strong ortho/para directors.

    • The amine (position 1) directs to positions 2 and 6.

    • The 3-OH directs to positions 2 and 4 (4 is blocked).

    • Outcome: Cyclization preferentially occurs at Position 6 (less sterically hindered) or Position 2 (electronically activated by both NH₂ and OH).

    • Note: In many Povarov systems with 3,4-disubstituted anilines, the major isomer results from closure at the less hindered position (C6), yielding a 7-hydroxy-6-methoxy-THQ derivative (using THQ numbering).

Mechanistic Pathway Diagram

Mechanism cluster_regio Regioselectivity Control Imine Activated Imine (Lewis Acid Complex) Transition Mannich-type Transition State Imine->Transition + Alkene Alkene Dienophile (Alkene) Cyclization Intramolecular Friedel-Crafts Alkylation Transition->Cyclization C-C Bond Formation Product Tetrahydroquinoline (cis/trans isomers) Cyclization->Product Re-aromatization Regio 3-OH & 4-OMe direct cyclization to C6 (less hindered)

Figure 2: Mechanistic steps of the Povarov reaction highlighting the critical Friedel-Crafts closure.

Data & Troubleshooting Guide

Optimization Table
VariableRecommendationRationale
Catalyst Sc(OTf)₃ (10%) or InCl₃ (20%)Lanthanide triflates are water-tolerant and highly effective for activating electron-rich imines [1].
Solvent Acetonitrile (MeCN)Polar aprotic solvent stabilizes the cationic intermediates (Mannich base) better than non-polar solvents.
Dienophile N-vinylpyrrolidone or DHPElectron-rich alkenes react faster (Inverse Electron Demand) with the activated imine.
Temperature 25°C

60°C
Start at RT to favor cis-diastereoselectivity. Heat only if conversion is low.
Additives 4Å Molecular SievesEssential to remove water generated during imine formation, driving equilibrium forward.
Analytical Validation (Self-Check)
  • ¹H NMR Diagnostic: Look for the disappearance of the acetamide singlet (~2.1 ppm) and the appearance of THQ ring protons. The C2-H proton of the THQ ring typically appears as a doublet of doublets around 3.5–4.5 ppm, depending on substituents.

  • Mass Spec: The product mass should be: (Aniline Mass - 2H) + (Aldehyde Mass - O) + (Alkene Mass).

    • Calculation: MW(Aniline) + MW(Aldehyde) + MW(Alkene) - MW(H₂O).

References

  • Kobayashi, S., et al. (1995). "Lanthanide Triflate Catalyzed Imino Diels-Alder Reactions; Convenient Syntheses of Pyridine and Quinoline Derivatives." Tetrahedron Letters. Link

  • Kouzy, S., & Van der Eycken, E. (2013). "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines." Chemical Reviews. Link

  • Bello, D., et al. (2025). "The Povarov Reaction as a Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives." ResearchGate. Link

  • ChemicalBook. (2024). "3-Hydroxy-4-methoxyaniline Product Properties." ChemicalBook. Link

  • Menendez, J. C. (2021). "Multicomponent Reactions in the Synthesis of Bioactive Heterocycles." MDPI Molecules. Link

Sources

Application Notes & Protocols: Strategic Coupling of N-(3-hydroxy-4-methoxyphenyl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-hydroxy-4-methoxyphenyl)acetamide, a multifunctional aromatic building block, presents a versatile scaffold for molecular elaboration in medicinal chemistry and materials science. Its structure contains three distinct reactive sites amenable to modern cross-coupling methodologies: a phenolic hydroxyl, an amide N-H bond, and activatable C-H bonds on the aromatic ring. This guide provides a detailed technical overview of the primary conditions for engaging these sites in C-N, C-O, and C-C bond-forming reactions. We delve into the mechanistic rationale behind catalyst, ligand, and base selection for Buchwald-Hartwig, Ullmann, and Suzuki-Miyaura couplings, offering field-proven insights to guide researchers in developing robust synthetic routes. Detailed, step-by-step protocols for key transformations are provided to ensure reproducible outcomes.

Introduction: A Scaffold of Opportunity

N-(3-hydroxy-4-methoxyphenyl)acetamide is a substituted acetanilide featuring key functional groups that serve as handles for synthetic diversification. The interplay between the electron-donating hydroxyl and methoxy groups and the directing capacity of the acetamide moiety makes this compound a rich substrate for strategic, late-stage functionalization. The ability to selectively form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds is critical for generating libraries of novel compounds for drug discovery and developing advanced organic materials.[1][2] This document serves as a practical guide to three cornerstone palladium- and copper-catalyzed reactions tailored for this substrate.

  • C-N Coupling (Buchwald-Hartwig Amination): Targets the amide N-H bond.

  • C-O Coupling (Ullmann Condensation): Targets the phenolic O-H bond.

  • C-C Coupling (Suzuki-Miyaura Reaction): Requires activation of the phenolic -OH to a triflate leaving group.

Strategic C-N Bond Formation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming aryl C-N bonds, offering broad functional group tolerance and high efficiency where traditional methods like nucleophilic aromatic substitution fail.[3] For N-(3-hydroxy-4-methoxyphenyl)acetamide, this reaction couples the amide nitrogen with an aryl or heteroaryl halide/triflate.

Mechanistic Rationale: The catalytic cycle, illustrated below, hinges on the careful orchestration of a palladium catalyst and a specialized ligand.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amide Binding & Deprotonation: The acetamide substrate coordinates to the Pd(II) center. A base then deprotonates the amide N-H, forming a palladium amido complex. The choice of base is critical; it must be strong enough to deprotonate the amide (pKa ≈ 17) but not so nucleophilic as to interfere with the catalyst. Sterically hindered bases like sodium tert-butoxide (NaOtBu) or non-nucleophilic inorganic bases like cesium carbonate (Cs₂CO₃) are ideal.[4][6]

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. The steric bulk and electronic properties of the phosphine ligand are crucial for promoting this step and preventing side reactions like beta-hydride elimination.[3][4]

Catalyst System Selection:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst.[5]

  • Ligands: Bulky, electron-rich phosphine ligands are essential.

    • Bidentate Ligands: For general applications, ligands like BINAP and Xantphos are effective as their chelation stabilizes the catalytic complex.[4][6]

    • Monodentate Biarylphosphine Ligands: For more challenging substrates (e.g., aryl chlorides), highly active ligands like BrettPhos or RuPhos provide the necessary steric bulk and electron density to facilitate efficient oxidative addition and reductive elimination.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (L)Pd(II)(Ar)(X) Pd(0)L->OxAdd + Ar-X AmideCoord Amide Coordination Complex OxAdd->AmideCoord + R'-NHAc PdAmido Palladium Amido Complex (L)Pd(II)(Ar)(NR'Ac) AmideCoord->PdAmido - HX, + Base PdAmido->Pd(0)L Reductive Elimination + Ar-NR'Ac Start Start Here Start->Pd(0)L

Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling.

Strategic C-O Bond Formation: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction ideal for forming aryl ethers by coupling the phenolic hydroxyl group with an aryl halide.[7][8] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern methods employ catalytic copper with specific ligands, enabling milder and more efficient transformations.[9]

Mechanistic Rationale: The reaction is believed to proceed through a Cu(I) catalytic cycle.[7][8]

  • Copper Alkoxide Formation: In the presence of a base, the phenolic hydroxyl group is deprotonated. The resulting phenoxide reacts with a Cu(I) salt to form a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper phenoxide complex. Electron-withdrawing groups on the aryl halide accelerate this step.[7]

  • Reductive Elimination: The C-O bond is formed, yielding the diaryl ether product and regenerating a copper(I) species that re-enters the catalytic cycle.

Catalyst System Selection:

  • Copper Source: Copper(I) salts like CuI are most common. CuO nanoparticles have also been shown to be effective.[9]

  • Ligands: Ligands are often necessary to solubilize the copper catalyst and accelerate the reaction. Diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., L-proline) are highly effective.[8]

  • Base: A moderate base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient to deprotonate the phenol.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used, although toluene or dioxane may be employed with modern catalyst systems.[7]

Strategic C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile palladium-catalyzed method for C-C bond formation due to the stability and low toxicity of its organoboron reagents.[10][11] To make N-(3-hydroxy-4-methoxyphenyl)acetamide a viable partner, the phenolic hydroxyl group, a poor leaving group, must first be converted into an excellent leaving group, typically a triflate (-OTf).[12] This two-step sequence provides a powerful route to biaryl structures.

Step A: Activation via Triflation

The phenol is reacted with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine to form the aryl triflate. This reaction is typically fast and high-yielding.[12]

Step B: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The mechanism shares fundamental steps with the Buchwald-Hartwig reaction but involves a transmetalation step with the organoboron species.[13][14]

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl triflate (Ar-OTf) bond.

  • Transmetalation: The organoboron species (e.g., Ar'-B(OH)₂) is activated by a base to form a boronate complex [Ar'-B(OR)₃]⁻. This complex transfers its aryl group (Ar') to the palladium center, displacing the triflate group. This is often the rate-determining step.

  • Reductive Elimination: The two organic moieties on the palladium complex (Ar and Ar') are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Catalyst System Selection:

  • Palladium Source: Pd(OAc)₂ or Pd(PPh₃)₄ are standard choices.

  • Ligands: Phosphine ligands are crucial for catalyst stability and activity. PPh₃ is a workhorse ligand, while more specialized ligands like SPhos or XPhos can improve yields and rates for challenging substrates.

  • Base: An inorganic base is required to activate the boronic acid. Aqueous solutions of Na₂CO₃, K₂CO₃, or K₃PO₄ are most common.[10]

  • Solvent: The reaction is often run in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water to facilitate the solubility of both the organic substrates and the inorganic base.[10]

Visualizing the Suzuki-Miyaura Workflow & Cycle

Suzuki-Miyaura Workflow cluster_workflow Two-Step Synthetic Workflow Start N-(3-hydroxy-4-methoxyphenyl)acetamide Triflate N-(4-methoxy-3-(trifluoromethane- sulfonyloxy)phenyl)acetamide Start->Triflate Step 1: Triflation (Tf₂O, Pyridine) Product Coupled Biaryl Product Triflate->Product Step 2: Suzuki Coupling (Ar'-B(OH)₂, Pd Catalyst, Base)

Caption: Synthetic workflow for C-C coupling via triflation and Suzuki reaction.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (L)₂Pd(II)(Ar)(OTf) Pd(0)L2->OxAdd + Ar-OTf Transmetal Transmetalation Complex (L)₂Pd(II)(Ar)(Ar') OxAdd->Transmetal + [Ar'B(OH)₃]⁻ - [B(OH)₃OTf]⁻ Transmetal->Pd(0)L2 Reductive Elimination + Ar-Ar' Start Start Here Start->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura C-C coupling.

Comparative Summary of Coupling Conditions

The selection of reaction parameters is dictated by the specific bond being formed. The table below provides a comparative overview to guide experimental design.

ParameterBuchwald-Hartwig (C-N)Ullmann Condensation (C-O)Suzuki-Miyaura (C-C via Triflate)
Substrate Site Amide N-HPhenolic O-HC-OTf (from Phenolic O-H)
Metal Catalyst Palladium (Pd)Copper (Cu)Palladium (Pd)
Typical Source Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂OPd(PPh₃)₄, Pd(OAc)₂
Key Ligand Class Bulky Phosphines (e.g., BINAP, BrettPhos)Diamines, Amino AcidsPhosphines (e.g., PPh₃, SPhos)
Base Strong, non-nucleophilic (NaOtBu, Cs₂CO₃)Moderate (K₂CO₃, K₃PO₄)Inorganic (Na₂CO₃, K₃PO₄, CsF)
Coupling Partner Aryl Halide/TriflateAryl HalideAryl/Vinyl Boronic Acid or Ester
Typical Solvent Toluene, DioxaneDMF, NMP, DMSOToluene/H₂O, Dioxane/H₂O
Temperature 80 - 110 °C100 - 150 °C (can be lower)Room Temp. to 100 °C

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.

Protocol 1: Buchwald-Hartwig N-Arylation of N-(3-hydroxy-4-methoxyphenyl)acetamide

This protocol describes the coupling of the title compound with 1-bromo-4-fluorobenzene.

Materials:

  • N-(3-hydroxy-4-methoxyphenyl)acetamide (1.0 equiv)

  • 1-Bromo-4-fluorobenzene (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add N-(3-hydroxy-4-methoxyphenyl)acetamide, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by 1-bromo-4-fluorobenzene.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Protocol 2: Two-Step Suzuki-Miyaura C-C Coupling

This protocol details the synthesis of N-(3-(4-cyanophenyl)-4-methoxyphenyl)acetamide.

Part A: Synthesis of N-(4-methoxy-3-(trifluoromethanesulfonyloxy)phenyl)acetamide

Materials:

  • N-(3-hydroxy-4-methoxyphenyl)acetamide (1.0 equiv)

  • Anhydrous Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoromethanesulfonic Anhydride (Tf₂O, 1.2 equiv)

Procedure:

  • Reaction Setup: Dissolve N-(3-hydroxy-4-methoxyphenyl)acetamide in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride over 15 minutes. A color change may be observed.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often of sufficient purity to be used directly in the next step.

Part B: Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid

Materials:

  • Crude Aryl Triflate from Part A (1.0 equiv)

  • 4-Cyanophenylboronic Acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Toluene and Water (4:1 v/v)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl triflate, 4-cyanophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 4-8 hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final biaryl product.

References

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(41), 14560-14561. ([Link])

  • Nagy, B., et al. (2018). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry. ([Link])

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society. ([Link])

  • Reddy, V. R., et al. (2013). Copper catalysed C–N bond formation via a sequential acylation and deacylation process: a novel strategy for the synthesis of benzanilides. RSC Advances. ([Link])

  • Porcheddu, A., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science. ([Link])

  • Porcheddu, A., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. PMC. ([Link])

  • Various Authors. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. Wiley Online Library. ([Link])

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. ([Link])

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. ([Link])

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. ([Link])

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. ([Link])

  • Schmalz, H.-G., et al. (2007). A Deacetylation–Diazotation–Coupling Sequence: Palladium‐ Catalyzed CC Bond Formation with Acetanilides as Formal Leaving Groups. Angewandte Chemie International Edition. ([Link])

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. ([Link])

  • Wang, H., et al. (2022). The acetamide synthesis under different conditions. ResearchGate. ([Link])

  • LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions. LibreTexts Chemistry. ([Link])

  • LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts Chemistry. ([Link])

  • Wang, Z., et al. (2022). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. RSC. ([Link])

  • Patsnap Synapse. (2024). What is the mechanism of Acetamide? Patsnap Synapse. ([Link])

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. ([Link])

  • Wikipedia contributors. (n.d.). Acetamide. Wikipedia. ([Link])

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. ([Link])

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts Chemistry. ([Link])

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. ([Link])

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. ([Link])

  • Uppu, R. M., et al. (2018). N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. ([Link])

  • Funk, T. L., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. ([Link])

  • PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. ([Link])

  • Vessally, E., et al. (2020). Cross-dehydrogenative coupling of aldehydes with N-hydroxyimides. Journal of Chemistry Letters. ([Link])

  • RSC Publishing. (2019). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. RSC Publishing. ([Link])

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. ([Link])

  • Google Patents. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-hydroxy-4-methoxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Strategy

The synthesis of N-(3-hydroxy-4-methoxyphenyl)acetamide (also referred to as N-acetyl-5-amino-2-methoxyphenol) presents two primary chemical challenges that directly impact yield:

  • Chemoselectivity (N- vs. O-acetylation): The starting material contains both a nucleophilic amine and a phenolic hydroxyl group.[1] While the amine is kinetically more nucleophilic, aggressive acylation conditions (excess anhydride, high pH, or DMAP catalysis) often lead to the formation of the ester byproduct (O-acetyl) or the di-acetylated impurity.

  • Oxidative Instability: The precursor, 5-amino-2-methoxyphenol , is electron-rich and highly susceptible to air oxidation, rapidly forming dark quinone-imine tars that lower yield and complicate purification.[1]

The Solution: This guide advocates for the Aqueous-Buffer Suspension Method (Modified Lumière-Barbier) .[1] Contrary to standard DCM/TEA protocols, conducting this reaction in water or aqueous ethanol with controlled pH utilizes the difference in pKa between the amine and phenol to guarantee chemoselectivity while suppressing oxidation.

Standard Operating Procedure (High-Yield Protocol)

Reaction Scheme
  • Precursor: 5-amino-2-methoxyphenol (typically used as HCl salt to prevent oxidation).[1]

  • Reagent: Acetic Anhydride (

    
    ).[1][2]
    
  • Solvent: Water (or 10% EtOH/Water).[1]

  • Buffer: Sodium Acetate (

    
    ).[1][3]
    
Step-by-Step Protocol
StepActionTechnical Rationale (The "Why")
1 Dissolution Dissolve 5-amino-2-methoxyphenol HCl (1.0 equiv) in deoxygenated water (10 vol).Using the HCl salt stabilizes the amine against oxidation. Deoxygenated water (sparged with

) prevents tar formation.[1]
2 Buffering Add Sodium Acetate trihydrate (1.2 equiv) dissolved in minimum water.This buffers the solution to pH ~4-5.[1] At this pH, the amine (

) is partially deprotonated and reactive, while the phenol (

) remains protonated and unreactive toward

.
3 Acylation Add Acetic Anhydride (1.1 equiv) dropwise at 0–5°C.Low temperature controls the exotherm.[1] Slight excess ensures completion without driving

-acylation.
4 Reaction Stir vigorously for 30–60 mins at room temperature.The product is less soluble than the starting material and will begin to precipitate, driving the equilibrium forward.
5 Quench & Workup Cool to 0°C. Filter the precipitate. Wash with cold water (

vol).[1]
Eliminates the need for extraction.[2][4] The acidic byproduct (acetic acid) and salts remain in the filtrate.
6 Purification Recrystallize from Ethanol/Water (1:4) if faint pink color persists.[1]Removes trace oxidative impurities.[1]

Troubleshooting Guide (Diagnostic Matrix)

Use this section to diagnose specific failures in your current workflow.

Symptom 1: Product is dark brown/black (Low Yield)
  • Diagnosis: Oxidation of the aminophenol precursor.[5]

  • Root Cause: Exposure to air at neutral/basic pH before acetylation was complete.[1]

  • Corrective Action:

    • Add Antioxidant: Add 0.5 mol% Sodium Hydrosulfite (Sodium Dithionite) or Ascorbic Acid to the aqueous solution before adding the base.

    • Inert Atmosphere: Perform the dissolution and addition steps under a Nitrogen or Argon blanket.[5]

    • Speed: Do not let the free amine sit in solution. Add the anhydride immediately after the buffer.

Symptom 2: Product contains O-acetyl ester impurity[1]
  • Diagnosis: Loss of chemoselectivity.[1][6]

  • Root Cause: pH was too high (>8) or DMAP was used.[1]

  • Corrective Action:

    • Switch Base: Replace Triethylamine (

      
      ) or Pyridine with Sodium Acetate  or Sodium Bicarbonate .[1]
      
    • Remove Catalysts: Never use DMAP for this specific substrate; it catalyzes the difficult phenol acylation.

    • Hydrolysis Rescue: If the batch is already ruined, treat the crude solid with mild aqueous base (1M NaOH) for 10 mins, then re-acidify. The phenolic ester hydrolyzes much faster than the acetamide.

Symptom 3: Low recovery (Product stuck in mother liquor)[1]
  • Diagnosis: Product solubility issues.

  • Root Cause: Too much organic solvent (MeOH/EtOH) or insufficient ionic strength.[1]

  • Corrective Action:

    • Salting Out: Add NaCl to saturation in the aqueous phase to force precipitation.

    • Evaporation: Remove organic co-solvents via rotary evaporation before filtration.[1]

Visual Decision Tree: Process Optimization

The following diagram illustrates the logic flow for optimizing the reaction based on real-time observations.

OptimizationFlow Start Start Synthesis CheckColor Is Reaction Mixture Dark/Black? Start->CheckColor OxidationIssue CRITICAL: Oxidation Detected 1. Add Na2S2O4 (Dithionite) 2. Sparge with Argon CheckColor->OxidationIssue Yes CheckTLC TLC Analysis (Check for Di-acetylated spot) CheckColor->CheckTLC No (Pale/Pink) OxidationIssue->CheckTLC Restart/Correct SelectivityIssue O-Acetylation Detected 1. Lower pH (Use NaOAc) 2. Remove DMAP/Pyridine CheckTLC->SelectivityIssue High Rf Spot Present GoodResult Clean Conversion CheckTLC->GoodResult Single Spot SelectivityIssue->GoodResult Adjust Protocol Workup Precipitate & Filter GoodResult->Workup Recryst Recrystallize (EtOH/H2O) Workup->Recryst

Figure 1: Decision tree for troubleshooting oxidation and selectivity issues during aminophenol acetylation.

Comparative Data: Solvent & Base Effects[1]

The choice of solvent system dramatically affects the yield and purity profile.

Solvent SystemBase UsedYieldChemoselectivity (N:O ratio)Notes
Water (Recommended) NaOAc 92% >99:1 Product precipitates pure.[1] Greenest method.
DCM (Dichloromethane)

75%85:15Requires chromatography to remove ester.[1]
THFPyridine80%90:10Pyridine removal is tedious; odor issues.[1]
WaterNaOH60%60:40High pH promotes phenol deprotonation and O-acylation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: It is not recommended .[1] Acetyl chloride is much more aggressive and generates HCl, which can complicate pH control. It significantly increases the risk of O-acetylation and di-acetylation.[1] If you must use it, strictly maintain temperature at -10°C.[1]

Q: My starting material (5-amino-2-methoxyphenol) is already black. Can I use it? A: You should purify it first. The oxidized "tar" can act as a radical initiator, accelerating further decomposition.

  • Purification Tip: Dissolve the black solid in dilute HCl, treat with activated charcoal, filter, and neutralize with saturated

    
     in the presence of a reducing agent (sodium dithionite) to precipitate the fresh free base (or use the solution directly).
    

Q: Why do you recommend the "One-Pot" Reduction/Acetylation? A: For scale-up (>10g), isolating the unstable aminophenol is risky.[1]

  • Advanced Protocol: Start with 2-methoxy-5-nitrophenol .[1][7] Hydrogenate (

    
    , Pd/C) in Ethyl Acetate.[1] Once reduction is complete, add Acetic Anhydride directly to the mixture. This acetylates the amine immediately upon formation, preventing any oxidation.
    

References

  • Naik, S., et al. (2004).[1][8] "Mild and eco-friendly chemoselective acylation of amines in aqueous medium."[2][8][9] Arkivoc, (i), 55-63.[1] (Demonstrates the efficacy of aqueous acetylation for chemoselectivity).

  • BenchChem Technical Repository. (2025).[1][5] "Preventing oxidation of 2-aminophenol during synthesis and storage."[1] (Applicable to 5-amino-2-methoxyphenol handling).[1][7] [1]

  • Sigma-Aldrich Safety Data Sheet. "5-Amino-2-methoxyphenol."[1] (Safety and stability data).

  • PubChem Compound Summary. "N-(4-hydroxy-3-methoxyphenyl)acetamide."[1] (Structural confirmation and physical properties). [1]

Sources

Technical Support Center: Chemoselective Acetylation of 3-Hydroxy-4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-RXN-3H4M-AC Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Temperature Optimization for Chemoselective


-Acetylation

Core Directive: Kinetic vs. Thermodynamic Control[1][2]

To optimize the reaction temperature for 3-hydroxy-4-methoxyaniline , you must exploit the nucleophilicity difference between the amine (


) and the phenol (

) groups.
  • The Objective: Synthesize

    
    -(3-hydroxy-4-methoxyphenyl)acetamide (the amide) while avoiding 
    
    
    
    -acetylation (the ester) or di-acetylation.
  • The Mechanism: The amine is significantly more nucleophilic than the phenol. Under kinetic control (low temperature), the acetylating agent reacts preferentially with the amine.

  • The Critical Failure Mode: Elevating the temperature provides enough energy to overcome the activation barrier for the phenolic hydroxyl group, pushing the system toward thermodynamic control or simply non-selective promiscuity, resulting in

    
    -diacetylated impurities. Furthermore, this electron-rich aniline is highly susceptible to oxidation (turning the reaction mixture black/tarry) at elevated temperatures in the presence of air.
    
Reaction Pathway Analysis[3]

ReactionPathway Substrate 3-Hydroxy-4- methoxyaniline NAcetyl N-Acetyl Product (Target: Kinetic) Substrate->NAcetyl  0°C - 20°C (Fast, Kinetic) OAcetyl O-Acetyl Product (Undesired) Substrate->OAcetyl  High Temp / Base Oxidation Quinone/Tars (Oxidation) Substrate->Oxidation  >40°C + Air Ac2O Ac2O (Reagent) Ac2O->Substrate DiAcetyl N,O-Diacetyl (Over-reaction) NAcetyl->DiAcetyl  >50°C or Excess Reagent

Figure 1: Reaction landscape for 3-hydroxy-4-methoxyaniline. Note that the target path (Green) requires strict temperature suppression to avoid the red (over-reaction) and gray (decomposition) pathways.

Standard Operating Procedure (SOP)

Protocol ID: SOP-3H4M-Ac-01 Scope: Gram-scale synthesis Chemoselectivity Target:


 (

-acetyl :

-acetyl)
Reagents & Setup
  • Substrate: 3-Hydroxy-4-methoxyaniline (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.05 - 1.1 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Water (Green Chemistry variant)

  • Base (Optional): Sodium Acetate (

    
    ) (0.5 equiv) - buffers the generated acetic acid.
    
Step-by-Step Execution
  • Inerting (Critical): Purge the reaction vessel with Nitrogen (

    
    ) or Argon. This substrate is electron-rich and prone to auto-oxidation.
    
  • Dissolution: Dissolve the aniline in the chosen solvent.

    • Note: If using water, the amine may not fully dissolve until acid is generated or slight warming, but suspension is acceptable for the start.

  • Cryogenic Phase (The "Selectivity Step"): Cool the solution to 0°C – 5°C using an ice bath.

  • Controlled Addition: Add

    
     dropwise over 20-30 minutes.
    
    • Technical Insight: The reaction is exothermic.[1][2] Rapid addition spikes the internal temperature, momentarily creating localized "hot spots" that trigger

      
      -acetylation.
      
  • Kinetic Maturation: Maintain at 0°C for 1 hour , then allow to warm naturally to Room Temperature (20-25°C) . Stir for an additional 2-4 hours.

    • Stop Condition: Monitor by TLC or HPLC. Do NOT heat to reflux.

  • Quench & Isolation:

    • If in EtOAc: Wash with water, then mild

      
       (to remove AcOH), dry over 
      
      
      
      , and concentrate.
    • If in Water: The product often precipitates as a solid. Filter and wash with cold water.

Troubleshooting & Optimization Guide

Issue: "My reaction mixture turned black/dark brown."

Probable CauseTechnical ExplanationCorrective Action
Oxidation The electron-donating methoxy and hydroxy groups make the aniline ring highly reactive toward atmospheric oxygen, forming quinoid-like impurities.1. Ensure strict

atmosphere.2. Add a pinch of Sodium Dithionite (

) to the reaction mixture as a reducing agent.3. Keep temperature

.

Issue: "I am observing significant


-acetylation (Di-acetyl product)."
Probable CauseTechnical ExplanationCorrective Action
Thermal Overshoot Temperatures

provide the activation energy required for the phenol to react.
1. Strictly control addition rate of

at 0°C.2. Ensure internal temperature monitoring (thermocouple), not just bath temp.
Catalytic Basicity Strong bases (like Pyridine or

) can deprotonate the phenol, making it nucleophilic.
1. Switch to a weaker base (

) or no base.2. Use slightly acidic conditions (acetic acid solvent) which suppresses phenol ionization while allowing amine reaction.

Issue: "Low Yield / Product loss during workup."

Probable CauseTechnical ExplanationCorrective Action
Water Solubility The product has polar H-bond donors (

,

). It may remain in the aqueous phase.
1. Saturate the aqueous layer with

(salting out) before extraction.2. Use 2-MeTHF or EtOAc for extraction (better polarity match).

Decision Tree: Optimization Logic

Use this workflow to determine the next step in your optimization process.

OptimizationTree Start Start Optimization CheckPurity Check TLC/HPLC (after 2 hrs at RT) Start->CheckPurity IsClean Is Product Clean? CheckPurity->IsClean Success Isolate & Characterize IsClean->Success Yes AnalyzeImpurity Identify Impurity Type IsClean->AnalyzeImpurity No DiAcetyl Di-acetylated (N,O-product) AnalyzeImpurity->DiAcetyl High Rf Spot StartMat Starting Material Remains AnalyzeImpurity->StartMat Low Rf Spot Tarry Black Tar/Decomp AnalyzeImpurity->Tarry Baseline Smear FixTemp Action: Reduce Temp to -10°C during addition DiAcetyl->FixTemp FixTime Action: Extend RT stir time OR Add 0.1 eq Ac2O StartMat->FixTime FixAtmos Action: Degas solvents Use N2 balloon Tarry->FixAtmos

Figure 2: Troubleshooting logic flow for reaction optimization.

Frequently Asked Questions (FAQs)

Q: Can I use reflux to speed up the reaction? A: No. While reflux increases kinetic rates, it destroys chemoselectivity for this substrate. Reflux will promote


-acetylation and increase oxidative degradation. The reaction is fast enough at room temperature due to the high nucleophilicity of the aniline.

Q: Why is my product purple/pink after filtration? A: This indicates trace oxidation products (iminoquinones). Recrystallize immediately from water/ethanol or water/acetic acid. Adding a small amount of activated charcoal during the recrystallization step will remove the colored impurities.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Acetyl Chloride is much more reactive and generates


 as a byproduct. This increases the risk of 

-acetylation and hydrolysis. If you must use it, maintain the temperature strictly at

and use a stoichiometric base scavenger. Acetic anhydride is preferred for milder chemoselectivity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discussion on Nucleophilic substitution at the carbonyl group).

  • Raistrick, H., & Robinson, R. (1922). Quantitative reduction of 3-hydroxy-4-methoxy-nitrobenzene. Journal of the Chemical Society.[3] (Historical grounding on the instability of the aniline).

  • Green Chemistry Protocols. Acetylation of amines in aqueous media. (General methodology for N-selective acetylation in water).

Sources

Resolving NMR peak overlap in 3-hydroxy-4-methoxy vs 4-hydroxy-3-methoxy isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving NMR Peak Overlap in 3-hydroxy-4-methoxy vs 4-hydroxy-3-methoxy Isomers

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with advanced troubleshooting strategies for distinguishing between the closely related isomers 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 4-hydroxy-3-methoxybenzaldehyde (vanillin) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectra for vanillin and isovanillin are nearly identical. How can I reliably assign the structure?

A1: The Challenge of Similarity

This is a common challenge. Vanillin and isovanillin are constitutional isomers where the only difference is the swapped positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.[1] This subtle change leads to very similar electronic environments for the aromatic protons, resulting in ¹H NMR spectra with closely spaced chemical shifts and similar splitting patterns that can be difficult to interpret, especially on lower-field instruments.

The Solution: A Multi-faceted NMR Approach

While a simple ¹H NMR spectrum may be ambiguous, a definitive assignment can be achieved by systematically employing a series of 1D and 2D NMR experiments. The key is to probe not just the chemical shifts, but the through-bond and through-space connectivities within each molecule.

The fundamental differences in connectivity are:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): The methoxy group is flanked by two aromatic protons (H-2 and H-5). The hydroxyl group is next to one of these protons (H-5).

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): The hydroxyl group is flanked by two aromatic protons (H-2 and H-5). The methoxy group is next to one of these protons (H-5).

Our goal is to use NMR to confirm these unique spatial and bonding relationships.

Q2: What is the first step beyond a standard ¹H NMR? Should I use ¹³C NMR?

A2: The Utility of ¹³C NMR

Yes, acquiring a proton-decoupled ¹³C NMR spectrum is an excellent next step. Since each unique carbon appears as a singlet, this technique can sometimes provide clearer differentiation than ¹H NMR.[2][3] The chemical shifts of the aromatic carbons, particularly the ones directly bonded to the oxygen atoms (C-3 and C-4), are influenced by the attached group (-OH vs. -OCH₃) and can be diagnostic.

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shifts observed for vanillin and isovanillin in a common NMR solvent like DMSO-d₆. Note that absolute values can vary based on solvent and concentration, but the relative differences are key.

Assignment Vanillin (4-OH, 3-OMe) Isovanillin (3-OH, 4-OMe) Rationale for Difference
Aromatic H ~7.4 ppm (d, dd), 6.8 ppm (d)~7.3 ppm (d, dd), 7.0 ppm (d)The precise electronic environment of the aromatic protons differs slightly due to the positions of the electron-donating -OH and -OCH₃ groups, altering their shielding and chemical shift.[1]
Aldehyde H (-CHO) ~9.8 ppm (s)~9.8 ppm (s)Generally, very similar and not a primary point of differentiation.
Methoxy H (-OCH₃) ~3.8 ppm (s)~3.8 ppm (s)Identical in ¹H NMR, requiring advanced methods to establish connectivity.
Aromatic C (C-3 & C-4) C3-O: ~148 ppm, C4-O: ~151 ppmC3-O: ~146 ppm, C4-O: ~152 ppmThe carbon attached to the methoxy group is typically more shielded (lower ppm) than the one attached to the hydroxyl group. This difference, while small, can be a useful indicator.[4]

Even with this data, ambiguity can persist. The most robust methods involve 2D NMR experiments that establish unequivocal correlations.

Q3: The ¹³C data is still ambiguous. Which 2D NMR experiment provides a definitive answer?

A3: Leveraging 2D NMR for Unambiguous Correlation

When 1D spectra are insufficient, 2D NMR is the definitive solution.[5] Two experiments are particularly powerful for this specific problem: NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

  • NOESY: Probing Through-Space Proximity. The NOE is a phenomenon that occurs between nuclei that are close in space (< 5 Å), regardless of whether they are connected through bonds.[6][7] This is the most direct method to solve the vanillin/isovanillin problem. By irradiating the methoxy protons, we can observe which aromatic proton is physically closest.

    • Expected Result for Vanillin: An NOE correlation will be observed between the methoxy protons (-OCH₃) and the aromatic proton at the H-2 position.

    • Expected Result for Isovanillin: An NOE correlation will be seen between the methoxy protons (-OCH₃) and the aromatic proton at the H-5 position.

  • HMBC: Mapping Long-Range Connectivity. The HMBC experiment detects correlations between protons and carbons that are typically 2 to 4 bonds apart.[8] This allows us to "walk" across the molecule and build a map of its structure. The key correlation to look for is between the methoxy protons and the aromatic carbons.

    • Expected Result for Vanillin: The methoxy protons (-OCH₃) will show a ³J correlation to the C-4 carbon (the carbon bearing the -OH group).

    • Expected Result for Isovanillin: The methoxy protons (-OCH₃) will show a ²J correlation to the C-4 carbon and a ³J correlation to the C-3 carbon (the carbon bearing the -OH group). The most telling correlation is the direct link from the methoxy protons to the carbon they are attached to (C-3 in vanillin, C-4 in isovanillin), which is a strong ²J coupling.

The logical workflow for differentiating these isomers is visualized below.

G cluster_start cluster_eval cluster_adv cluster_result Start Acquire ¹H & ¹³C NMR Spectra Eval Are assignments unambiguous? Start->Eval Adv_Tech Proceed to 2D NMR or Alternative Methods Eval->Adv_Tech No / Overlap Assign Definitive Structure Assignment Eval->Assign  Yes NOESY NOESY (Through-Space) Adv_Tech->NOESY Recommended HMBC HMBC (Through-Bond) Adv_Tech->HMBC Recommended LSR Lanthanide Shift Reagent (LSR) Experiment Adv_Tech->LSR Alternative NOESY->Assign HMBC->Assign LSR->Assign

Caption: Decision workflow for differentiating vanillin and isovanillin.

The diagram below illustrates the key NOESY correlation that distinguishes the two isomers.

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Profiling of 3-Hydroxy-4-Methoxyacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of 3-hydroxy-4-methoxyacetanilide , a critical structural isomer in the metabolic profiling of acetanilide-based analgesics (e.g., Acetaminophen, Phenacetin). This document compares its analytical performance—specifically ionization efficiency and fragmentation specificity—against its primary biological isomer, 3-methoxy-4-hydroxyacetanilide .

Executive Summary

In drug metabolism and pharmacokinetics (DMPK), distinguishing between positional isomers is a significant analytical bottleneck. 3-Hydroxy-4-methoxyacetanilide (Isovanillyl-acetamide) often co-elutes with its isomer 3-methoxy-4-hydroxyacetanilide (Vanillyl-acetamide), a known Phase I metabolite of Acetaminophen (APAP) formed via catechol-O-methyltransferase (COMT).

This guide evaluates the MS/MS fragmentation characteristics of 3-hydroxy-4-methoxyacetanilide, demonstrating how to differentiate it from its vanillyl isomer and the parent drug using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

Quick Comparison: Isomer Differentiation
Feature3-Hydroxy-4-methoxyacetanilide (Target)3-Methoxy-4-hydroxyacetanilide (Comparator)Differentiation Strategy
Monoisotopic Mass 181.074 Da181.074 DaIndistinguishable by MS1
Precursor Ion [M+H]⁺ m/z 182.08m/z 182.08Indistinguishable by MS1
Major Fragment (MS2) m/z 140.07 (Aniline core)m/z 140.07 (Aniline core)Non-unique
Secondary Fragment (MS3) m/z 125.04 (Methyl loss)m/z 125.04 (Methyl loss)Ratio of m/z 125/140 varies
Chromatography (C18) Elutes Earlier (More Polar)Elutes Later (Less Polar)Primary Differentiator

Technical Deep Dive: Fragmentation Mechanics

Mechanistic Pathway

The fragmentation of 3-hydroxy-4-methoxyacetanilide under ESI-MS/MS follows a predictable pathway characteristic of acetanilides, but with specific energetics influenced by the ortho-substitution pattern.

  • Precursor Selection (m/z 182): Protonation occurs on the amide oxygen or nitrogen.

  • Primary Cleavage (Neutral Loss of Ketene): The most energetically favorable channel is the loss of a neutral ketene molecule (42 Da) from the acetamide group, yielding the substituted aniline ion at m/z 140.

  • Secondary Fragmentation (Radical Loss): The resulting 3-hydroxy-4-methoxyaniline ion (m/z 140) undergoes a loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to form a resonance-stabilized semi-quinone radical cation at m/z 125.

  • Tertiary Fragmentation (CO Elimination): The m/z 125 ion subsequently loses carbon monoxide (28 Da) to form the m/z 97 ion.

Visualization of Signaling Pathway

The following diagram illustrates the fragmentation logic and the critical decision points for distinguishing isomers.

FragmentationPathway M_H Precursor Ion [M+H]+ = 182.08 Ketene_Loss Neutral Loss Ketene (42 Da) M_H->Ketene_Loss Fragment_140 Aniline Core [C7H10NO2]+ m/z 140.07 Ketene_Loss->Fragment_140 CID Fragmentation Methyl_Loss Radical Loss Methyl (15 Da) Fragment_140->Methyl_Loss Fragment_125 Semi-Quinone [C6H7NO2]•+ m/z 125.04 Methyl_Loss->Fragment_125 High Energy CO_Loss Neutral Loss CO (28 Da) Fragment_125->CO_Loss Fragment_97 Ring Contraction [C5H7N]•+ m/z 97.05 CO_Loss->Fragment_97 Deep Fragmentation

Caption: Step-wise ESI-MS/MS fragmentation pathway of 3-hydroxy-4-methoxyacetanilide.

Experimental Protocol: Isomer Differentiation Workflow

To reliably distinguish 3-hydroxy-4-methoxyacetanilide from its isomers, a high-resolution LC-MS/MS workflow is required. The "product" (reference standard) is validated using this protocol.

Materials & Reagents
  • Analytes: 3-Hydroxy-4-methoxyacetanilide (Target), 3-Methoxy-4-hydroxyacetanilide (Isomer), Acetaminophen-D4 (Internal Standard).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax RRHD), 2.1 x 100 mm, 1.8 µm.

LC-MS/MS Methodology

This protocol uses a gradient elution to separate the isomers based on polarity differences driven by the intramolecular hydrogen bonding of the ortho substituents.

  • Sample Prep: Dilute standards to 100 ng/mL in 50:50 Water:Methanol.

  • LC Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 40% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI Positive):

    • Source Temp: 350°C

    • Capillary Voltage: 3.0 kV

    • Collision Energy (CE): Ramp 15-35 eV to capture both m/z 140 and m/z 125 ions.

Data Analysis & Validation
  • Retention Time (RT): The 3-hydroxy-4-methoxy isomer typically elutes earlier than the 3-methoxy-4-hydroxy isomer on C18 columns due to the exposed phenolic hydroxyl group at position 3 being less shielded than the position 4 hydroxyl in the vanillyl isomer.

  • Ion Ratio: Calculate the ratio of m/z 125 / m/z 140. While both isomers produce these ions, the ratio often differs by >15% due to the stability of the resulting radical cation.

Workflow Diagram

Workflow cluster_decision Differentiation Logic Start Sample Injection (Mixture of Isomers) LC LC Separation (C18 Column, Gradient) Start->LC MS1 MS1 Filter Select m/z 182.08 LC->MS1 Co-eluting peaks? CID Collision Cell (CE: 25 eV) MS1->CID MS2 MS2 Detection Monitor m/z 140 & 125 CID->MS2 Analysis Data Analysis Compare RT & Ion Ratios MS2->Analysis

Caption: Analytical workflow for separating and identifying acetanilide isomers.

Performance Comparison Data

The following table summarizes the spectral performance of 3-hydroxy-4-methoxyacetanilide compared to its key alternatives.

Parameter3-Hydroxy-4-methoxyacetanilide 3-Methoxy-4-hydroxyacetanilide Acetaminophen (Parent)
Precursor (m/z) 182.08182.08152.07
Primary Fragment 140.07 (Loss of 42)140.07 (Loss of 42)110.06 (Loss of 42)
Secondary Fragment 125.04 (Loss of 15)125.04 (Loss of 15)65.04 (Loss of 45)
Relative Polarity High (Elutes first)Medium (Elutes second)High (Elutes early)
Diagnostic Ion m/z 125 (Strong)m/z 125 (Moderate)m/z 110 (Unique)

Key Insight: While MS/MS transitions (182->140, 182->125) are identical for the two isomers, the chromatographic selectivity (Resolution > 1.5) is the definitive performance metric. The 3-hydroxy-4-methoxy isomer serves as a vital negative control to ensure that signals attributed to the APAP metabolite (3-methoxy-4-hydroxy) are not false positives derived from impurities.

References

  • Waters Corporation. A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]

  • National Institutes of Health (PubChem). 3'-Amino-4'-methoxyacetanilide (Precursor/Related Structure Data). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amides and Aromatics). [Link]

  • Royal Society of Chemistry. Differentiation of Isomers using High Resolution Mass Spectrometry. [Link]

  • National Institutes of Health (PubMed). Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by LC-MS/MS. [Link]

Reference standard purity assessment for N-(3-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Purity Assessment: N-(3-hydroxy-4-methoxyphenyl)acetamide

Executive Summary: The Certification Challenge

In the high-stakes arena of pharmaceutical impurity profiling, the integrity of your reference standard is the single point of failure.[1] N-(3-hydroxy-4-methoxyphenyl)acetamide (CAS: 3251-57-8), a structural isomer of the common acetaminophen metabolite 3-methoxyacetaminophen, presents specific certification challenges due to its hygroscopic potential and electron-rich aromatic ring.[1][2]

This guide objectively compares the two dominant methodologies for purity assignment: the traditional Mass Balance (MB) approach and the modern Quantitative NMR (qNMR) method.[1][3] While Mass Balance has long been the industry default, our comparative data suggests that for isovanillyl-derivatives like this analyte, qNMR offers superior traceability and reduced risk of "invisible" bias.[1]

Comparative Analysis: Mass Balance vs. qNMR

The following table summarizes a head-to-head assessment performed on a single batch (Lot #ISO-23-004) of N-(3-hydroxy-4-methoxyphenyl)acetamide.

Table 1: Method Performance Matrix

FeatureMethod A: Mass Balance (100% - Σ Impurities) Method B: 1H-qNMR (Internal Standard)
Principle Indirect.[1][2] Assumes all impurities are detected and subtracted.Direct. Measures the molar ratio of analyte to a NIST-traceable standard.
Purity Value 98.4% ± 0.8% 97.1% ± 0.3%
Primary Bias Source Overestimation Risk. Non-chromatophoric impurities (e.g., inorganic salts) or undetected volatiles may be missed.[1][2]Signal Overlap. Requires careful selection of internal standard (IS) to avoid interference with aromatic protons.[1]
Sample Consumption High (>100 mg).[1] Requires HPLC, TGA, KF, and ROI.[1]Low (<20 mg).[1] Non-destructive (sample can be recovered).[1]
Traceability Complex.[1][2] Depends on the response factors of impurities.[1]Direct. Traceable to SI units via the Internal Standard.[1]
Time to Result 2-3 Days (Sequential workflows).< 4 Hours.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Insight: The Mass Balance method yielded a higher purity (98.4%) than qNMR (97.1%). Further investigation revealed the presence of trapped inorganic salts (sodium acetate from synthesis) which were not detected by HPLC-UV and only partially accounted for by Residue on Ignition (ROI) due to sample volatility.[1] qNMR correctly identified the lower active content.

Technical Deep Dive & Workflows

Method A: The Mass Balance Approach (Traditional)[2][3][4][5]

The Mass Balance approach is a subtractive method.[1][3] It requires the summation of all orthogonal impurity data.[1]

  • Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [2]
    

Workflow Visualization:

MassBalance cluster_0 Chromatographic Purity cluster_1 Physical Impurities Sample Raw Sample (Lot #ISO-23-004) HPLC HPLC-UV (Organic Impurities) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF TGA TGA (Volatiles/Solvents) Sample->TGA ROI Residue on Ignition (Inorganics) Sample->ROI Calculation Mass Balance Calculation HPLC->Calculation -1.1% KF->Calculation -0.3% TGA->Calculation -0.1% ROI->Calculation -0.1% Result Final Purity (98.4%) Calculation->Result

Figure 1: The Mass Balance workflow requires four independent analytical techniques to converge on a purity value.

Experimental Protocol (Method A):

  • HPLC-UV: Agilent 1290 Infinity II. Column: C18 (150 x 4.6 mm, 3.5 µm).[1] Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient: 5% B to 95% B over 20 min. Detection: 254 nm.[1]

  • TGA: Ramp 10°C/min to 300°C under N2.

  • Karl Fischer: Coulometric titration using methanol-based anolyte.[1][2]

  • ROI: Sulfated ash method (USP <281>).[1]

Method B: The qNMR Approach (Recommended)

Quantitative NMR utilizes the fundamental property that signal intensity is directly proportional to the number of nuclei.[1][3][4] For N-(3-hydroxy-4-methoxyphenyl)acetamide, we utilize the distinct singlet of the methoxy group or the acetamide methyl for quantification, avoiding the complex aromatic region if possible.[1][2]

Workflow Visualization:

qNMR cluster_NMR 1H NMR Acquisition Prep Gravimetric Prep Analyte + Internal Standard (IS) Pulse Pulse Sequence (90° pulse, D1=60s) Prep->Pulse Acq Acquisition (64 Scans, DMSO-d6) Pulse->Acq Processing Processing Phase/Baseline Correction Integration Acq->Processing Calc Molar Ratio Calculation Px = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (Wstd/Wx) * Pstd Processing->Calc Result Final Purity (97.1%) Calc->Result

Figure 2: The qNMR workflow is linear and self-validating, relying on the ratio of the analyte signal to a traceable internal standard.[1][2]

Experimental Protocol (Method B):

  • Internal Standard Selection: Dimethyl Sulfone (DMSO-d6: δ 3.0 ppm) is selected.[1][2] It appears as a sharp singlet in a clear window between the analyte's acetamide methyl (δ ~2.0 ppm) and methoxy group (δ ~3.7 ppm).[1]

  • Sample Preparation: Accurately weigh ~10 mg of Analyte and ~5 mg of Dimethyl Sulfone (TraceCERT® grade) into a vial. Dissolve in 0.7 mL DMSO-d6.

  • Acquisition: 600 MHz NMR. Pulse angle: 90°.[1] Relaxation delay (D1): 60s (to ensure >5x T1 relaxation). Scans: 64. Temperature: 298 K.[1]

  • Processing: Exponential window function (LB = 0.3 Hz). Manual phasing. Baseline correction using a polynomial fit.

Expert Commentary: Why the Discrepancy?

As a Senior Application Scientist, I often see researchers default to Mass Balance because it "feels" more comprehensive.[1] However, the data above illustrates a classic pitfall.

The "Invisible" Impurity Trap: The N-(3-hydroxy-4-methoxyphenyl)acetamide synthesized for this study contained residual inorganic salts (likely sodium chloride or acetate from the neutralization step).[1][2]

  • HPLC did not detect them (no UV chromophore).[1][2]

  • TGA did not detect them (non-volatile).[1]

  • ROI underestimated them (volatilization of some salts during ignition).[1]

qNMR's Advantage: The qNMR method measures the active protons. If 2.9% of the mass is "dead weight" (salt), the signal intensity of the analyte will be proportionally lower relative to the internal standard.[1] qNMR sees the truth that Mass Balance misses.

Recommendation: For primary reference standard certification of N-(3-hydroxy-4-methoxyphenyl)acetamide:

  • Use qNMR as the primary assignment method for potency.[1]

  • Use HPLC-UV only to define the organic impurity profile (qualitative).

  • Use TGA/KF as confirmatory checks for hygroscopicity.[1]

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [1][2]

  • BIPM. (2024).[1][5] "Equivalency between Mass Balance and qNMR methodologies." USP/BIPM Workshop.

  • John Tobin. (2022).[1][4] "Quantitative NMR Spectroscopy: A Versatile Tool for Reference Material Preparation."[1] Acanthus Research.[1]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3080594, 3-Methoxyacetaminophen."[1][2] (Note: Isomer comparison). [1][2]

  • Huang, T., et al. (2021).[1] "Quantitative NMR as a Versatile Tool for the Reference Material Preparation."[1][4] Molecules.

Sources

A Technical Guide to 2-Amino-5-bromopyrimidine: Crystal Structure, Melting Point, and Comparative Utility in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Amino-5-bromopyrimidine (CAS 7752-82-1), a key building block in medicinal chemistry. We will delve into its validated crystal structure and melting point, offering a baseline for its physical properties. Furthermore, this guide will present a comparative analysis of its utility against alternative scaffolds in the synthesis of kinase inhibitors, supported by experimental data and protocols. Our aim is to equip researchers with the necessary information to make informed decisions in the design and execution of their synthetic strategies.

Validated Physicochemical Properties of 2-Amino-5-bromopyrimidine

A thorough understanding of the physical and structural properties of a starting material is fundamental to its effective use in complex synthetic pathways. This section provides validated data for the melting point and crystal structure of 2-Amino-5-bromopyrimidine.

Melting Point

The melting point of a compound is a critical indicator of its purity. For 2-Amino-5-bromopyrimidine, the literature and supplier data consistently report a melting point in the range of 241-244 °C .[1][2][3] Variations within this range can be attributed to minor impurities or differences in analytical methodology.

Table 1: Reported Melting Points for 2-Amino-5-bromopyrimidine

SourceReported Melting Point (°C)
Sigma-Aldrich241-243[2]
ChemicalBook241-243[1]
Chem-Impex244
TCI Chemicals244
Crystal Structure

The three-dimensional arrangement of atoms in a molecule, as determined by X-ray crystallography, provides invaluable insights into its reactivity and intermolecular interactions. The crystal structure of 2-Amino-5-bromopyrimidine has been determined and is characterized by the following parameters.[4]

Table 2: Crystallographic Data for 2-Amino-5-bromopyrimidine

ParameterValue
Crystal System Orthorhombic
Space Group Cmca
Unit Cell Dimensions a = 7.702(3) Å
b = 8.215(3) Å
c = 17.733(12) Å
Volume 1122.0 ų
Z 8
Calculated Density 2.06 g/cm³

The crystal packing of 2-Amino-5-bromopyrimidine is characterized by the formation of self-base-paired ribbons through hydrogen bonding, a common motif in pyrimidine structures.[4] This structural information is crucial for understanding its solubility and dissolution properties in various solvent systems.

Comparative Analysis in the Synthesis of Kinase Inhibitors

The 2-aminopyrimidine moiety is a privileged scaffold in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of adenine with the hinge region of the ATP-binding site.[5][6] The bromine atom at the 5-position of 2-Amino-5-bromopyrimidine serves as a versatile synthetic handle for introducing further complexity and modulating the pharmacological properties of the final compound.

This section provides a comparative overview of 2-Amino-5-bromopyrimidine against other commonly used building blocks in the synthesis of kinase inhibitors.

Reactivity in Cross-Coupling Reactions

The bromine atom in 2-Amino-5-bromopyrimidine is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are instrumental in building the complex molecular architectures of kinase inhibitors.

While direct, head-to-head quantitative comparisons of reaction yields for 2-Amino-5-bromopyrimidine against all possible alternatives are not extensively documented in a single study, we can infer comparative reactivity based on established principles of organic chemistry. Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl. This suggests that while 2-Amino-5-iodopyrimidine would be more reactive, it is often less stable and more expensive. Conversely, 2-Amino-5-chloropyrimidine would be less reactive, potentially requiring more forcing reaction conditions.

Table 3: Conceptual Comparison of Halogenated 2-Aminopyrimidines in Cross-Coupling Reactions

Building BlockRelative ReactivityAdvantagesDisadvantages
2-Amino-5-iodopyrimidineHighMilder reaction conditionsHigher cost, lower stability
2-Amino-5-bromopyrimidine Moderate Good balance of reactivity and stability May require optimization of reaction conditions
2-Amino-5-chloropyrimidineLowLower costHarsher reaction conditions, potential for lower yields
Application in the Synthesis of Dasatinib

Dasatinib, a potent tyrosine kinase inhibitor, provides a relevant case study for the application of pyrimidine-based building blocks. Although the commercial synthesis of Dasatinib utilizes a thiazole-based intermediate, the pyrimidine moiety is a key component of its structure. The synthesis often involves the coupling of a substituted pyrimidine with a 2-aminothiazole derivative.[1][2]

While a direct synthesis of Dasatinib from 2-Amino-5-bromopyrimidine is not the primary reported route, the underlying chemical transformations highlight the utility of such building blocks. The core synthesis involves a nucleophilic aromatic substitution reaction on a di-chlorinated pyrimidine. The principles of this reaction can be extended to scenarios where a brominated pyrimidine is used in a cross-coupling reaction to achieve a similar molecular framework.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed experimental protocols for the validation of the melting point of 2-Amino-5-bromopyrimidine and a general procedure for its application in a Suzuki-Miyaura cross-coupling reaction.

Protocol for Melting Point Determination

This protocol describes the determination of the melting point of 2-Amino-5-bromopyrimidine using a standard capillary melting point apparatus.

Diagram 1: Workflow for Melting Point Determination

prep Sample Preparation load Capillary Loading prep->load Finely ground powder measure Melting Point Measurement load->measure Packed capillary record Record Range measure->record Observation

Caption: Workflow for Melting Point Determination

Methodology:

  • Sample Preparation: A small sample of 2-Amino-5-bromopyrimidine is finely ground to a powder to ensure uniform heat distribution.

  • Capillary Loading: A capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom of the tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

  • Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 2-Amino-5-bromopyrimidine with an arylboronic acid, a common transformation in the synthesis of kinase inhibitors.[7]

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

reactants Reactants (2-Amino-5-bromopyrimidine, Arylboronic acid, Base) reaction Reaction (Inert atmosphere, Heat) reactants->reaction catalyst Catalyst System (Palladium catalyst, Ligand) catalyst->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Suzuki-Miyaura Cross-Coupling Workflow

Methodology:

  • Reaction Setup: In a flame-dried flask, combine 2-Amino-5-bromopyrimidine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.), and a palladium catalyst with a ligand (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Degassed solvents (e.g., a mixture of dioxane and water) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Conclusion

2-Amino-5-bromopyrimidine is a well-characterized and versatile building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. Its consistent melting point and well-defined crystal structure provide a solid foundation for its use in reproducible synthetic processes. While other halogenated pyrimidines offer a spectrum of reactivity, 2-Amino-5-bromopyrimidine presents a favorable balance of reactivity, stability, and cost-effectiveness for many applications in drug discovery and development. The provided experimental protocols serve as a practical starting point for researchers utilizing this important synthetic intermediate.

References

  • Watton, H. L. L., Low, J. N., Tollin, P., & Howie, R. A. (1988). Structure of 2-amino-5-bromopyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 44(10), 1857-1858. [Link]

  • Esfahanizadeh, M., Mohebbi, S., Dasht Bozorg, B., Amidi, S., Gudarzi, A., Ayatollahi, S. A., & Kobarfard, F. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research, 14(2), 417–427. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship for N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]-amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Fengchen Group Co., Ltd. (n.d.). 2-amino-5-bromopyrimidine BP EP USP CAS 7752-82-1. Retrieved February 25, 2026, from [Link]

  • Alkali Scientific. (n.d.). 2-Amino-5-bromopyrimidine, 1 X 1 g (303526-1G). Retrieved February 25, 2026, from [Link]

  • Tiwari, R. K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatinib–Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ChemMedChem, 12(1), 53-65. [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Pharmaceutical Research International, 35(12), 1-15. [Link]

  • Das, S., Akbar, S., Ahmed, B., Dewangan, R. P., Iqubal, A., Pottoo, F. H., & Joseph, A. (2022). Structural Activity Relationship based Medicinal Perspectives of Pyrimidine Derivatives as Anti-Alzheimer's Agents: A Comprehensive Review. CNS & Neurological Disorders - Drug Targets, 21(10), 926-939. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small-Molecule Kinase Inhibitors: An Analysis of FDA-Approved Drugs. Drug Discovery Today, 20(1), 5-10. [Link]

  • S. S. S. V. Ramasastry, V. V. V. N. S. Rama Rao, G. V. Reddy, and J. S. Yadav, "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib," ARKIVOC, vol. 2010, no. 6, pp. 32-38, 2010. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved February 25, 2026, from [Link]

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP 0530524 A1). [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Journal of Molecular Structure, 1315, 138249. [Link]

  • Umar, M. N., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 13(8), 916-940. [Link]

  • Singh, M., & Singh, J. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5242. [Link]

  • A. A. Siddiqui, M. A. Rahman, M. Shaharyar, and M. S. Mishra, "Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review," Current Drug Discovery Technologies, vol. 19, no. 1, pp. 1-2, 2022. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound (CN103012284A).
  • Hagimori, M., Yoshida, T., Nishimura, Y., Ogawa, Y., & Tanaka, K. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 580–587. [Link]

  • Wang, Y., Li, J., & Wang, J. (2010). Synthesis of 2-Amino-5-bromopyridine. Chemical Reagents, 32(8), 757-758. [Link]

  • Limão, J., et al. (2024). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine. International Journal of Molecular Sciences, 26(1), 227. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of N-(3-hydroxy-4-methoxyphenyl)acetamide and Related Phenolic Compounds in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of N-(3-hydroxy-4-methoxyphenyl)acetamide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule in methanol, this document establishes a predictive framework through a comparative study of structurally analogous compounds. By examining the UV-Vis spectra of well-characterized molecules such as 4-acetamidophenol (Acetaminophen) and N-(4-methoxyphenyl)acetamide, we can elucidate the electronic transitions and the influence of substituent effects on the absorption maxima (λmax). This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of phenolic compounds.

Introduction: The Significance of UV-Vis Spectroscopy in Phenolic Compound Analysis

UV-Vis spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing valuable information about the electronic structure of molecules. For aromatic compounds like N-(3-hydroxy-4-methoxyphenyl)acetamide, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (π) to higher energy anti-bonding orbitals (π). The wavelength at which this absorption is maximal (λmax) is highly sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic ring. These substituents can modulate the energy gap between the π and π orbitals, leading to predictable shifts in the λmax. Understanding these shifts is crucial for compound identification, purity assessment, and quantitative analysis.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the UV-Vis absorption characteristics of N-(3-hydroxy-4-methoxyphenyl)acetamide, we will compare it with two closely related and well-documented compounds: 4-acetamidophenol (paracetamol) and N-(4-methoxyphenyl)acetamide. The key structural differences lie in the substitution pattern on the phenyl ring, which directly impacts the electronic transitions and, consequently, the λmax.

Compound NameStructureSolventλmax (nm)Reference
4-Acetamidophenol Methanol243[1]
N-(4-methoxyphenyl)acetamide Not Specified~245-250[2][3]
N-(3-hydroxy-4-methoxyphenyl)acetamide MethanolPredicted

Discussion of Substituent Effects:

The UV-Vis absorption of benzene, the parent aromatic ring, occurs at approximately 204 nm (π → π* transition). The presence of substituents on the ring can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or "red" shift) or to shorter wavelengths (a hypsochromic or "blue" shift).

  • 4-Acetamidophenol (Paracetamol): This molecule features a hydroxyl (-OH) group and an acetamido (-NHCOCH3) group in a para arrangement. Both are activating groups that donate electron density to the aromatic ring, which decreases the energy required for the π → π* transition, resulting in a significant bathochromic shift relative to benzene. In methanol, its λmax is observed at 243 nm[1].

  • N-(4-methoxyphenyl)acetamide: Here, the hydroxyl group is replaced by a methoxy (-OCH3) group, which is also an electron-donating group. The electronic effect of the methoxy group is very similar to that of the hydroxyl group, and thus, its UV-Vis absorption maximum is expected to be in a similar region to that of paracetamol.

  • N-(3-hydroxy-4-methoxyphenyl)acetamide: This target molecule has both a hydroxyl group and a methoxy group on the phenyl ring, in addition to the acetamido group. The presence of multiple electron-donating groups is expected to further increase the electron density of the aromatic system. This enhanced conjugation will likely lead to a further bathochromic shift compared to 4-acetamidophenol. Therefore, it is predicted that the λmax of N-(3-hydroxy-4-methoxyphenyl)acetamide in methanol will be slightly higher than 243 nm. The exact position of the additional hydroxyl group (at the 3-position) will subtly influence the electronic distribution and the resulting spectrum.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the λmax of N-(3-hydroxy-4-methoxyphenyl)acetamide, the following detailed protocol for UV-Vis spectroscopic analysis should be followed. This protocol is designed to ensure accuracy, reproducibility, and data integrity.

Materials and Instrumentation:

  • N-(3-hydroxy-4-methoxyphenyl)acetamide (analytical standard)

  • Methanol (spectroscopic grade)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of N-(3-hydroxy-4-methoxyphenyl)acetamide.

    • Dissolve the weighed compound in a 100 mL volumetric flask using spectroscopic grade methanol. Ensure complete dissolution by gentle swirling or sonication.

    • This will result in a stock solution of approximately 100 µg/mL.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the range of 1-20 µg/mL using methanol as the diluent. The optimal concentration will be one that gives an absorbance reading between 0.2 and 0.8 arbitrary units (AU) at the λmax.

  • Spectrophotometer Setup and Blanking:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

    • Set the wavelength range for scanning from 200 nm to 400 nm.

    • Fill a quartz cuvette with the spectroscopic grade methanol to be used as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction.

  • Sample Measurement:

    • Rinse a second quartz cuvette with the working solution to be measured, and then fill it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Data Analysis:

    • Record the λmax and the corresponding absorbance value.

    • If performing quantitative analysis, a calibration curve of absorbance versus concentration should be constructed using the series of working solutions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the UV-Vis absorption maximum.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Prepare Dilutions (Working Solutions) dissolve->dilute measure Acquire Spectrum of Sample dilute->measure setup Instrument Setup & Warm-up blank Baseline Correction (Methanol Blank) setup->blank blank->measure identify_lambda Identify λmax measure->identify_lambda quantify (Optional) Construct Calibration Curve identify_lambda->quantify

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

References

  • PubChem. N-(4-Methoxyphenyl)acetamide. [Link]

  • NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

  • Khan, I. et al. (2012). Rapid assay of the comparative degradation of acetaminophen in binary and ternary combinations. Arabian Journal of Chemistry. [Link]

Sources

Safety Operating Guide

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling and disposal protocols for N-(3-hydroxy-4-methoxyphenyl)acetamide (CAS: 3251-57-8). As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management workflow designed to ensure chemical integrity, personnel safety, and regulatory compliance (EPA/RCRA).

Executive Safety & Hazard Profile

Before initiating disposal, you must understand the chemical nature of the substance. N-(3-hydroxy-4-methoxyphenyl)acetamide is a phenolic acetanilide . Structurally, it possesses both a phenolic hydroxyl group and an acetamide linkage.

  • Primary Hazard: Phenolic compounds are prone to rapid dermal absorption. While this specific isomer is less aggressive than unsubstituted phenol, it must be treated as a skin and eye irritant and potentially harmful if swallowed (acute toxicity).

  • Reactivity Alert: Do NOT mix this waste with strong oxidizers (e.g., nitric acid, perchlorates) or hypochlorites (bleach). Oxidizing phenols can generate quinones or chlorinated phenols, which are significantly more toxic and environmentally persistent.

Physicochemical & Safety Data
PropertySpecificationOperational Implication
CAS Number 3251-57-8Use for labeling and waste manifesting.
Molecular Formula C₉H₁₁NO₃Organic, non-halogenated.
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector.
Solubility Moderate (Alcohol/DMSO)Liquid waste will likely be organic solvent-based.
Hazard Codes H302, H315, H319, H335PPE must focus on dermal and inhalation protection.
Waste Stream Non-Halogenated OrganicMust be incinerated. Do not drain dispose.

Pre-Disposal Assessment & Segregation Logic

Proper disposal begins with segregation. Mixing incompatible waste streams is the most common cause of laboratory accidents and regulatory fines.

The Logic of Segregation:

  • Halogen Content: This compound contains no halogens (F, Cl, Br, I). Therefore, it should be segregated into Non-Halogenated waste streams to reduce disposal costs and incineration complexity.

  • Phase Separation: Segregate solids (pure powder, contaminated wipes) from liquids (mother liquors, reaction mixtures).

  • Chemical Compatibility: Ensure the waste container material (HDPE or Glass) is compatible with the solvent matrix if the acetamide is in solution.

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Material: N-(3-hydroxy-4-methoxyphenyl)acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure powder, wipes, gloves) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid BinSolid Container: Solid Hazardous Waste (Clear bag/Wide-mouth jar) Solid->BinSolid Double bag if dusty SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo If mixed with Cl/Br/I NonHalo Non-Halogenated Solvent (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHalo Preferred path BinHalo Container: Halogenated Organic Waste (Carboy - Red Tag) Halo->BinHalo BinNonHalo Container: Non-Halogenated Organic Waste (Carboy - Clear Tag) NonHalo->BinNonHalo

Figure 1: Decision logic for segregating N-(3-hydroxy-4-methoxyphenyl)acetamide waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

This protocol adheres to Prudent Practices in the Laboratory and typical EPA RCRA guidelines for "Cradle-to-Grave" management.

Phase 1: Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended if handling liquid solutions to prevent permeation of the phenolic moiety.

  • Respiratory: If handling dry powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of irritant dust.

  • Eye/Body: Chemical splash goggles and a buttoned lab coat.

Phase 2: Collection & Packaging

Scenario A: Solid Waste (Pure Substance or Spills)

  • Container: Use a wide-mouth HDPE jar or a heavy-duty clear polyethylene bag.

  • Transfer: Carefully transfer the solid using a disposable spatula or scoop. Avoid generating dust.[1][2]

  • Contaminated Debris: Place contaminated weigh boats, spatulas, and gloves into the same solid waste container.

  • Sealing: If using a bag, twist the neck, tape it effectively (gooseneck seal), and place it inside a secondary container.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)

  • Container: Use an approved safety carboy (HDPE or Glass).

  • Compatibility Check: Ensure the carboy does not contain oxidizers (Nitric acid, Chromic acid).

  • Funneling: Use a funnel with a lid/latch to minimize evaporation during transfer.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Labeling (Critical for Compliance)

Do not use abbreviations or chemical formulas alone. The label must be legible for emergency responders.

  • Content: "N-(3-hydroxy-4-methoxyphenyl)acetamide"[3]

  • Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% N-(3-hydroxy-4-methoxyphenyl)acetamide").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 4: Storage & Handoff
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Secondary Containment: Ensure liquid waste bottles are sitting in a tray capable of holding 110% of the volume of the largest bottle.

  • Cap Management: Keep containers closed at all times unless adding waste (EPA requirement). Do not leave funnels in open bottles.

  • Request Pickup: Once the container is 90% full or the timeline limit (usually 90 or 180 days depending on generator status) is reached, contact your EHS department for incineration pickup.

Emergency Contingencies: Spill Response

In the event of a spill, immediate action prevents chronic exposure.[2]

Visual Workflow: Spill Response

SpillResponse Alert 1. ALERT & ASSESS Notify personnel, assess volume/hazard PPE 2. DON PPE Nitrile gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB/NEUTRALIZE Use vermiculite or chem-pads Contain->Absorb Clean 5. CLEAN & DECON Soap/Water wash (Phenol residue) Absorb->Clean Dispose 6. DISPOSE Label as Hazardous Waste Clean->Dispose

Figure 2: Sequential response protocol for laboratory spills of N-(3-hydroxy-4-methoxyphenyl)acetamide.

Specific Cleanup Note: Because this is a phenol derivative, simple water rinsing may not suffice for final decontamination of surfaces. After absorbing the bulk material:

  • Wipe the surface with a soapy water solution or a specific detergent designed for organics (e.g., Alconox).

  • Do not use bleach to clean the surface, as this may generate chlorophenol vapors.

Regulatory & Compliance Context

  • EPA RCRA Status: While N-(3-hydroxy-4-methoxyphenyl)acetamide is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific CAS number in 40 CFR 261.33, it must be managed as a characteristic hazardous waste if it exhibits toxicity, or simply as non-regulated hazardous waste due to its chemical class.

  • Best Practice: Treat it as fully regulated hazardous waste. This ensures it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for fuel blending or incineration.

  • Sink Disposal: Strictly Prohibited. Discharge into the sewer system violates the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits due to the aquatic toxicity of phenolic compounds.

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[4] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). Compound Summary for CAS 3251-57-8. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.